Morin
Description
Historical Context of Flavonoid Research
The journey of flavonoid research began as early as 1664 when Robert Boyle noted the color changes of plant extracts in response to acids and bases. blogspot.com However, the pivotal moment in flavonoid history occurred in the 1930s. In 1936, Nobel laureate Dr. Albert Szent-Györgyi and his colleagues discovered a substance from citrus peel and paprika that they initially named "vitamin P". blogspot.comrestorativemedicine.org They observed that this substance was crucial for maintaining the integrity of small blood vessels and could treat scurvy in guinea pigs more effectively than vitamin C alone. blogspot.com
This "vitamin P" was later identified as a mixture of flavonoids, and the term was eventually dropped as the chemical diversity of these compounds became apparent, precluding their classification as a single vitamin. blogspot.com Since this initial discovery, over 4,000 distinct flavonoids have been isolated and identified. blogspot.com Early research focused on isoflavones, due to their structural similarity to estrogen, and anthocyanins, which were historically used as dyes. blogspot.com These initial investigations laid the groundwork for understanding the diverse biological activities of flavonoids, which are now recognized as "biological response modifiers" for their anti-inflammatory, anti-allergic, antiviral, and anticarcinogenic properties. blogspot.com
Significance of Morin (B1676745) Hydrate (B1144303) as a Bioactive Flavonol
This compound hydrate belongs to the flavonol subclass of flavonoids, characterized by a specific chemical structure that contributes to its potent biological activities. ijmrhs.com Its significance in research stems from its multifaceted roles as a therapeutic agent, largely attributed to its powerful antioxidant capacity. nbinno.com this compound hydrate effectively neutralizes harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage, which is implicated in aging, inflammation, and numerous chronic diseases. ijmrhs.comnbinno.com
The unique structural features of this compound hydrate allow it to interact with various biological molecules, including proteins and nucleic acids, and to modulate the activity of key cellular enzymes. ijmrhs.comnih.gov This ability to influence cellular signaling pathways, such as NF-κB, MAPK, and Nrf2, underpins its wide range of pharmacological effects. nih.govresearchgate.net Furthermore, in vitro and in vivo studies have indicated that this compound hydrate exhibits low toxicity, making it a promising candidate for further investigation as a natural therapeutic agent. ekb.egunifi.it
Overview of this compound Hydrate's Broad Pharmacological Spectrum
Academic research has illuminated the extensive pharmacological potential of this compound hydrate. nih.govekb.eg Its biological activities are diverse and have been demonstrated in numerous preclinical studies. The primary mechanisms underlying these effects often involve its antioxidant and anti-inflammatory properties. nih.govekb.eg
The broad pharmacological spectrum of this compound hydrate includes, but is not limited to:
Antioxidant Effects: this compound hydrate is a potent scavenger of free radicals and can enhance the activities of endogenous antioxidant enzymes. ijmrhs.comnbinno.com
Anti-inflammatory Effects: It can suppress the production of pro-inflammatory cytokines and enzymes by modulating key inflammatory signaling pathways. ekb.egunifi.it
Anticancer Properties: Research suggests that this compound hydrate can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth. ijmrhs.comunifi.itnih.gov
Neuroprotective Effects: It has shown potential in protecting nerve cells from damage and reducing neuroinflammation in models of neurodegenerative diseases. researchgate.netnih.govnih.gov
Cardioprotective Effects: this compound hydrate can protect cardiac cells, improve blood vessel function, and mitigate oxidative stress in the cardiovascular system. nbinno.comnih.govnbinno.com
Hepatoprotective and Nephroprotective Effects: It has demonstrated the ability to protect the liver and kidneys from toxicity induced by various agents. nih.govnih.govresearchgate.net
Antiviral and Antibacterial Activities: Studies have indicated its potential to inhibit the entry and replication of certain viruses and to exhibit activity against various bacteria. researchgate.netnih.gov
Anti-diabetic Effects: this compound hydrate has been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and protect against diabetic complications. nih.govnih.govmdpi.com
The following table provides a summary of the key pharmacological activities of this compound hydrate and the associated mechanisms of action.
| Pharmacological Activity | Key Mechanisms of Action |
| Antioxidant | Scavenging of reactive oxygen species (ROS), enhancement of endogenous antioxidant enzymes. ijmrhs.comnbinno.com |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS) through modulation of NF-κB and MAPK signaling pathways. researchgate.netekb.egunifi.it |
| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of tumor cell proliferation and invasion. unifi.itnih.gov |
| Neuroprotective | Attenuation of oxidative stress and neuroinflammation, protection against neuronal damage. researchgate.netnih.goviums.ac.ir |
| Cardioprotective | Reduction of oxidative stress and inflammation in cardiac tissues, improvement of hemodynamic parameters. nbinno.comnih.govresearchgate.net |
| Hepatoprotective | Attenuation of oxidative stress, suppression of pro-inflammatory cytokines, and regulation of apoptotic pathways in hepatocytes. nih.govnih.govresearchgate.net |
| Antiviral | Inhibition of virus entry into host cells. nih.govnih.govkoreascience.kr |
| Anti-diabetic | Improvement of glucose tolerance, enhancement of insulin sensitivity, reduction of blood glucose levels. nih.govnih.govmdpi.comresearchgate.net |
Research Findings on the Pharmacological Effects of this compound Hydrate
Anti-inflammatory and Antioxidant Effects
In a study investigating the effects of this compound hydrate on chronic restraint stress in mice, treatment with this compound hydrate (5, 10, and 20 mg/kg) was found to reverse the stress-induced increase in brain malondialdehyde (MDA) and nitrite (B80452) levels, while restoring the depleted levels of glutathione (B108866) (GSH). iums.ac.ir Furthermore, in a model of doxorubicin-induced hepatorenal toxicity, this compound hydrate administration prevented the elevation of serum markers of liver and kidney damage and restored antioxidant enzyme activities. sid.ir
| Biomarker | Effect of this compound Hydrate | Reference |
| Malondialdehyde (MDA) | Decreased in brain tissue of stressed mice. iums.ac.ir | iums.ac.ir |
| Nitrite | Decreased in brain tissue of stressed mice. iums.ac.ir | iums.ac.ir |
| Glutathione (GSH) | Increased in brain tissue of stressed mice. iums.ac.ir | iums.ac.ir |
| Serum AST, ALT, ALP, LDH | Decreased levels in a model of doxorubicin-induced toxicity. sid.ir | sid.ir |
| Serum Uric Acid, Creatinine (B1669602), Urea (B33335) | Decreased levels in a model of doxorubicin-induced toxicity. sid.ir | sid.ir |
Neuroprotective Effects
In a mouse model of Parkinson's disease, dietary this compound was shown to prevent motor dysfunction and ameliorate dopaminergic neuronal damage. nih.gov It also significantly reduced neuroinflammation. nih.gov In a model of chronic unpredictable stress, this compound hydrate treatment improved memory and reduced brain levels of pro-inflammatory cytokines such as TNF-α and IL-1β. researchgate.net
| Neurological Model | Observed Effects of this compound Hydrate | Reference |
| Parkinson's Disease Model | Prevention of motor dysfunction, amelioration of dopaminergic neuronal damage, reduction of neuroinflammation. nih.gov | nih.gov |
| Chronic Unpredictable Stress | Improved memory, reduced brain levels of TNF-α and IL-1β. researchgate.net | researchgate.net |
| Huntington's Disease Model | Mitigated body weight loss and ameliorated locomotor deterioration. nih.gov | nih.gov |
Cardioprotective Effects
Studies have highlighted the cardioprotective effects of this compound hydrate, attributing them to its antioxidant and anti-inflammatory activities. nbinno.comnih.gov It has been shown to protect cardiac cells from damage, improve blood vessel function, and mitigate the effects of oxidative stress. nbinno.com In a model of myocardial ischemia, this compound reduced oxidative stress, inflammation, and tissue damage. nih.gov
Hepatoprotective Effects
This compound hydrate has demonstrated significant hepatoprotective effects. In a study on type 2 diabetic rats exposed to diesel exhaust particles, this compound hydrate offered hepatoprotection by reducing oxidative stress indicators and improving liver antioxidant levels. nih.gov In a model of paracetamol-induced liver toxicity, this compound administration significantly decreased the expression of liver NF-κB, NOX-2, and IL-6, while increasing the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). bmrat.org
| Hepatotoxicity Model | Key Findings with this compound Hydrate Treatment | Reference |
| Diabetic rats exposed to diesel exhaust | Reduced oxidative stress markers, increased liver antioxidant enzymes (SOD, CAT, GPx). nih.gov | nih.gov |
| Paracetamol-induced liver toxicity | Decreased expression of NF-κB, NOX-2, and IL-6; increased expression of HO-1. bmrat.org | bmrat.org |
| Rifampicin-induced hepatotoxicity | Improved liver function markers (AST, ALT, ALP), restored antioxidant status. nih.gov | nih.gov |
Anti-diabetic Effects
This compound hydrate has shown promising anti-diabetic properties. In diabetic rats, this compound treatment for 30 days led to a significant improvement in glucose tolerance, hyperglycemia, and insulin resistance. mdpi.com It also effectively decreased the levels of inflammatory cytokines like IL-6 and TNF-α. mdpi.com Furthermore, this compound has been identified as a non-competitive inhibitor of PTP1B, an enzyme that negatively regulates insulin signaling, thereby enhancing insulin sensitivity. researchgate.net
| Diabetic Model | Effects of this compound Hydrate | Reference |
| Streptozotocin-induced diabetic rats | Improved glucose tolerance, reduced hyperglycemia and insulin resistance. mdpi.com | mdpi.com |
| Type 2 diabetic rats exposed to diesel exhaust | Significantly lowered fasting blood glucose levels. nih.gov | nih.gov |
| In vitro studies | Inhibition of PTP1B, increased phosphorylation of insulin receptor and Akt. researchgate.net | researchgate.net |
Antiviral Effects
This compound hydrate has been investigated for its antiviral activity, particularly against the influenza virus. It has been shown to inhibit the entry of the influenza A virus into host cells. nih.govnih.govkoreascience.kr In a mouse model of influenza infection, co-administration of this compound hydrate and oseltamivir (B103847) phosphate (B84403) reduced virus titers and attenuated pulmonary inflammation. nih.govnih.gov
| Virus | Antiviral Action of this compound Hydrate | Reference |
| Influenza A/Puerto Rico/8/1934 (H1N1) | Inhibits virus entry into host cells, reduces viral replication. nih.govnih.govkoreascience.kr | nih.govnih.govkoreascience.kr |
| Oseltamivir-resistant Influenza A virus | Showed antiviral activity in vitro. nih.govresearchgate.net | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOLAZRVSSWPPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022398 | |
| Record name | Morin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid | |
| Record name | Morin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9933 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Morin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-16-0, 654055-01-3 | |
| Record name | Morin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | morin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3,4',5,7-pentahydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',3,4',5,7-Pentahydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NFQ3F76WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
303 - 304 °C | |
| Record name | Morin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Research on Morin Hydrate S Mechanisms of Action
Molecular and Cellular Signaling Pathway Modulation
Morin (B1676745) hydrate (B1144303) exerts its therapeutic effects by interacting with and modulating several critical cellular signaling pathways that govern inflammation, cell survival, proliferation, and stress responses.
The NF-κB pathway is a central regulator of inflammatory and immune responses, playing a crucial role in the expression of genes involved in cell survival, proliferation, and apoptosis. This compound hydrate has been demonstrated to inhibit the activation of the NF-κB pathway through several mechanisms. It suppresses the degradation of IκBα, the inhibitor of NF-κB, thereby preventing the translocation of the NF-κB p65 subunit into the nucleus nih.govresearchgate.nettandfonline.comresearchgate.netannexpublishers.com. This inhibition leads to a reduction in the expression of NF-κB-dependent pro-inflammatory genes, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) nih.govtandfonline.comarastirmax.comnih.govresearchgate.net. Furthermore, this compound hydrate has been shown to suppress the activation of NF-κB induced by various stimuli, including lipopolysaccharide (LPS) researchgate.netacs.org and reactive species (RS) tandfonline.com.
| Molecular Target/Pathway Component | Observed Effect of this compound Hydrate | Supporting Evidence |
| NF-κB Activation | Inhibited | tandfonline.comarastirmax.comresearchgate.netacs.org |
| IκBα Degradation | Suppressed | nih.govresearchgate.nettandfonline.comresearchgate.netannexpublishers.com |
| NF-κB p65 Translocation | Inhibited | nih.govtandfonline.comarastirmax.com |
| TNF-α | Downregulated | nih.govtandfonline.comarastirmax.comnih.govresearchgate.net |
| IL-6 | Downregulated | nih.govtandfonline.comarastirmax.comnih.govresearchgate.net |
| IL-1β | Downregulated | nih.govtandfonline.comarastirmax.comnih.govresearchgate.net |
| COX-2 | Downregulated | tandfonline.comarastirmax.comresearchgate.net |
| iNOS | Downregulated | tandfonline.comnih.govresearchgate.net |
The MAPK signaling cascades, including ERK, JNK, and p38, are critical in regulating cellular responses to stress, growth factors, and inflammatory stimuli. This compound hydrate has been shown to modulate these pathways, often by reducing the phosphorylation of key MAPK proteins. Studies indicate that this compound hydrate can inactivate MAPK pathways and reduce the phosphorylation of ERK, JNK, and p38 in certain contexts acs.orgmdpi.com. For instance, in response to lipopolysaccharide (LPS) stimulation, this compound hydrate suppressed the phosphorylation of ERK and JNK in macrophages researchgate.net. While some studies suggest a general inhibitory effect on MAPK phosphorylation mdpi.com, others show context-dependent modulation, such as increased phosphorylation of ERK and p38 in specific cellular processes like melanogenesis mdpi.com. However, in the context of inflammation and stress, the inhibitory role is more consistently reported acs.orgmdpi.com.
| Molecular Target/Pathway Component | Observed Effect of this compound Hydrate | Supporting Evidence |
| MAPK Pathways | Inactivated/Suppressed | acs.orgmdpi.com |
| Phosphorylated ERK (p-ERK) | Reduced | mdpi.comspandidos-publications.com |
| Phosphorylated JNK (p-JNK) | Reduced | mdpi.comresearchgate.netspandidos-publications.com |
| Phosphorylated p38 (p-p38) | Reduced | mdpi.comspandidos-publications.com |
The JAK/STAT signaling pathway is integral to cytokine signaling, immune cell differentiation, and cell growth. Research suggests that this compound hydrate can modulate this pathway researchgate.netdntb.gov.ua. Specifically, it has been implicated in modulating the JAK-2/STAT-3 signaling pathway researchgate.net. While detailed mechanisms are still being elucidated, this modulation contributes to this compound hydrate's anti-inflammatory and immunomodulatory effects.
| Molecular Target/Pathway Component | Observed Effect of this compound Hydrate | Supporting Evidence |
| JAK/STAT Pathways | Modulated | researchgate.netdntb.gov.uaresearchgate.net |
| JAK-2 | Modulated | researchgate.net |
| STAT-3 | Modulated | researchgate.net |
The Keap1/Nrf2 pathway is a master regulator of the cellular antioxidant and cytoprotective response. This compound hydrate is recognized for its ability to activate this pathway. It targets the inhibition of Keap1, leading to the release and nuclear translocation of Nrf2 mdpi.comijper.org. This activation promotes the expression of downstream antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) acs.orgmdpi.comijper.orgnih.govnih.govscirp.org. This compound hydrate has been shown to increase nuclear Nrf2 density and activate the Nrf2-mediated antioxidant system, thereby enhancing cellular defense against oxidative stress nih.govresearchgate.net.
| Molecular Target/Pathway Component | Observed Effect of this compound Hydrate | Supporting Evidence |
| Keap1 | Targeted for inhibition/degradation | mdpi.comijper.org |
| Nrf2 | Activated/Nuclear translocation promoted | acs.orgmdpi.comijper.orgnih.govnih.govresearchgate.netfrontiersin.org |
| p-Nrf2 | Reactivated | mdpi.com |
| HO-1 | Induced/Upregulated | acs.orgijper.orgnih.govnih.govscirp.org |
| HMOX1 | Upregulated | ijper.org |
| NQO1 | Induced | scirp.org |
Endoplasmic reticulum (ER) stress is a cellular response to the accumulation of unfolded or misfolded proteins within the ER, which can lead to various pathologies. This compound hydrate has demonstrated the capacity to attenuate ER stress researchgate.netnih.gov. It has been observed to downregulate key ER stress markers, including GRP78 (also known as BiP), CHOP, and XBP1s, as well as phosphorylated forms of IRE1α and JNK nih.gov. By suppressing these markers, this compound hydrate helps alleviate ER stress-induced cellular damage and apoptosis, contributing to its protective effects in various disease models nih.govresearchgate.net.
| Molecular Target/Pathway Component | Observed Effect of this compound Hydrate | Supporting Evidence |
| ER Stress | Attenuated | researchgate.netnih.govresearchgate.net |
| GRP78 | Downregulated | nih.govresearchgate.netmdpi.comnih.govfrontiersin.org |
| CHOP | Downregulated | nih.govresearchgate.net |
| XBP1s | Downregulated | nih.gov |
| Phosphorylated-IRE1α | Downregulated | nih.gov |
| Phosphorylated-JNK | Downregulated | nih.gov |
This compound hydrate plays a significant role in regulating apoptosis, particularly through the intrinsic mitochondrial pathway. It can induce apoptosis by decreasing the mitochondrial membrane potential (ΔΨm) and promoting the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm iiarjournals.orgresearchgate.netplos.org. This release triggers the activation of executioner caspases, including caspase-3 and caspase-9, which are key mediators of programmed cell death spandidos-publications.comiiarjournals.orgresearchgate.netplos.orgjcpjournal.orgnih.govresearchgate.net. This compound hydrate also influences the balance of Bcl-2 family proteins, often downregulating pro-apoptotic Bax and upregulating anti-apoptotic Bcl-2, thereby modulating mitochondrial integrity and the apoptotic cascade iiarjournals.orgplos.orgresearchgate.netnih.gov. The induction of PARP cleavage, a marker of DNA damage and apoptosis, has also been observed following this compound hydrate treatment spandidos-publications.comjcpjournal.org.
| Molecular Target/Pathway Component | Observed Effect of this compound Hydrate | Supporting Evidence |
| Mitochondrial Membrane Potential (ΔΨm) | Decreased | iiarjournals.orgresearchgate.net |
| Cytochrome c Release | Promoted | spandidos-publications.comiiarjournals.orgresearchgate.netplos.orgnih.govresearchgate.net |
| Caspase-3 Activation | Promoted | spandidos-publications.comiiarjournals.orgresearchgate.netplos.orgjcpjournal.orgnih.govresearchgate.net |
| Caspase-9 Activation | Promoted | iiarjournals.orgresearchgate.netplos.orgjcpjournal.orgresearchgate.net |
| PARP Cleavage | Induced | spandidos-publications.comjcpjournal.org |
| Bax | Downregulated | iiarjournals.orgplos.orgresearchgate.netnih.gov |
| Bcl-2 | Upregulated | iiarjournals.orgplos.orgresearchgate.netnih.gov |
| Apoptotic Proteins Release | Inhibited | plos.org |
Nitric Oxide Synthase (iNOS)
This compound hydrate has demonstrated a notable inhibitory effect on inducible nitric oxide synthase (iNOS). Studies indicate that this compound hydrate can downregulate the expression and activity of iNOS, a key enzyme involved in inflammatory responses. Specifically, in lipopolysaccharide (LPS)-stimulated cells, this compound hydrate has been shown to reduce nitric oxide (NO) production and decrease the mRNA and protein expression of iNOS acs.orgresearchgate.net. This effect is often linked to the modulation of signaling pathways such as NF-κB and MAPK, which are upstream regulators of iNOS expression acs.orgresearchgate.netresearchgate.net. For instance, this compound hydrate has been observed to decline the phosphorylation of NF-κB proteins (IκB-α, p65) and MAPK pathways (ERK, p38, JNK), thereby attenuating the inflammatory cascade that involves iNOS researchgate.net. It has also been reported to reduce the expression of iNOS genes in various cellular models researchgate.netunifi.itspandidos-publications.commdpi.com.
Enzyme Inhibition and Modulation
This compound hydrate exhibits significant inhibitory activity against several key enzymes, playing a role in various physiological and pathological processes.
Xanthine (B1682287) Oxidase Inhibition
This compound hydrate is recognized as an inhibitor of xanthine oxidase, an enzyme critical in purine (B94841) metabolism and the production of uric acid. Research indicates that this compound hydrate can inhibit xanthine oxidase activity through a mixed-type inhibition mechanism nih.govresearchgate.net. Studies have reported an IC50 value of approximately 44 μM for xanthine oxidase inhibition by this compound hydrate researchgate.net. Furthermore, kinetic analysis has revealed inhibition constants (Ki) of 7.9 μM and 35.1 μM (Kies) for this enzyme nih.govresearchgate.net. This inhibitory action contributes to its hypouricemic effects by reducing the conversion of xanthine to uric acid unifi.itarastirmax.com.
Table 2.2.1: this compound Hydrate's Xanthine Oxidase Inhibition
| Enzyme | Inhibition Type | IC50 (μM) | Ki (μM) | Ki(es) (μM) | Source(s) |
| Xanthine Oxidase | Mixed | 44 | 7.9 | 35.1 | researchgate.net, nih.gov, researchgate.net |
Human Urate Anion Transporter-1 (hURAT1) Inhibition
This compound hydrate effectively inhibits the human urate anion transporter-1 (hURAT1), a primary transporter responsible for urate reabsorption in the kidneys. In vitro studies have shown that this compound hydrate reduces urate uptake in human kidney cell systems expressing hURAT1 magtechjournal.comualberta.canih.gov. The inhibition is characterized as competitive, with reported IC50 values around 2.0 μM and a Ki value of 5.74 μM nih.gov. This action contributes to increased urinary uric acid excretion, thereby lowering serum uric acid levels arastirmax.comualberta.caualberta.ca.
Table 2.2.2: this compound Hydrate's hURAT1 Inhibition
| Target | Inhibition Type | IC50 (μM) | Ki (μM) | Source(s) |
| hURAT1 | Competitive | 2.0 | 5.74 | nih.gov |
| Urate Uptake (hURAT1) | Competitive | - | 17.4 | nih.gov, researchgate.net |
N-methylpurine DNA Glycosylase (MPG) Inhibition
This compound hydrate acts as a specific inhibitor of N-methylpurine DNA glycosylase (MPG), an enzyme involved in the base excision repair (BER) pathway. Research has demonstrated that this compound hydrate inhibits MPG activity with an IC50 value of 2.6 μM nih.govnih.govresearchgate.net. The mechanism involves inhibiting the substrate DNA binding of MPG, thereby affecting its enzymatic function nih.govnih.gov. Importantly, this compound hydrate has shown specificity, not inhibiting other key BER enzymes like OGG1 and APE1 nih.gov.
Table 2.2.3: this compound Hydrate's MPG Inhibition
| Enzyme | IC50 (μM) | Specificity Notes | Source(s) |
| N-methylpurine DNA Glycosylase (MPG) | 2.6 | Specific inhibitor; does not inhibit OGG1, APE1 | nih.gov, nih.gov, researchgate.net |
Monoamine Oxidase-B (MAO-B) Inhibition
This compound hydrate has shown potential in inhibiting Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease arastirmax.com. In vitro studies have reported an IC50 value of approximately 5.88 μM for this compound hydrate against MAO-B researchgate.net. Computational studies also suggest a strong binding affinity (-10.0 kcal/mol) of this compound hydrate to MAO-B, indicating its potential as a therapeutic agent for conditions involving MAO-B dysregulation researchgate.netneurosociety.org.ng.
Table 2.2.4: this compound Hydrate's MAO-B Inhibition
| Enzyme | IC50 (μM) | Binding Affinity (kcal/mol) | Source(s) |
| MAO-B | 5.88 ± 0.15 | -10.0 | researchgate.net, researchgate.net, neurosociety.org.ng |
Compound List:
this compound hydrate
Cytochrome P450-2C9 and P450-3A4 Enzyme Regulation
This compound hydrate has been shown to inhibit the activity of crucial drug-metabolizing enzymes, specifically Cytochrome P450-2C9 (CYP2C9) and Cytochrome P450-3A4 (CYP3A4) unifi.itnih.gov. Studies indicate that this compound inhibits the expression of CYP2C9 in the liver and CYP3A4 in the intestinal mucosa unifi.it. Furthermore, this compound has demonstrated inhibitory effects on cytochrome P450 reductase in human liver microsomes psu.eduiiarjournals.org. In vitro studies have quantified this compound's inhibitory capacity against these enzymes, with reported IC50 values of 41.8 μM for CYP1A2 and 86.6 μM for CYP3A4, highlighting its potential role in drug metabolism and interactions nih.govresearchgate.net. CYP3A4, in particular, is a primary enzyme responsible for metabolizing a vast number of therapeutic agents, making its modulation by compounds like this compound significant for drug efficacy and safety nih.gov.
P-glycoprotein Inhibition
This compound hydrate acts as an inhibitor of P-glycoprotein (P-gp), a key efflux transporter involved in multidrug resistance and drug bioavailability unifi.itpsu.eduuu.nl. By inhibiting P-gp, this compound can enhance the absorption and cellular uptake of various drugs, thereby increasing their bioavailability and therapeutic efficacy unifi.itpsu.edu. Research has demonstrated that this compound increases the bioavailability of drugs such as etoposide, tamoxifen, vinblastine, nicardipine, methotrexate, paclitaxel (B517696), daunomycin, and talinolol (B1681881) unifi.it. In specific experimental settings, a this compound formulation inhibited P-gp transport activity by 83.1% at a concentration of 100 µM jst.go.jp. This P-gp inhibitory action is a significant factor in this compound's potential to improve the pharmacokinetic profiles of co-administered medications and reverse drug resistance in cancer cells iiarjournals.orgnih.gov.
Sortase A Inhibition
This compound has been identified as an inhibitor of Sortase A (SrtA), an enzyme critical for the adhesion and invasion capabilities of Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus mutans unifi.itarastirmax.comnih.gov. By inhibiting SrtA, this compound hinders the anchoring of bacterial surface proteins, thereby preventing bacterial adhesion to host tissues and reducing the establishment of infections unifi.itarastirmax.com. Studies have reported an inhibitory concentration (IC50) of 27.2 ± 2.6 μM for this compound against S. mutans UA159 SrtA nih.gov. Additionally, this compound has been shown to facilitate bacterial aggregation in Streptococcus pyogenes, suggesting broad effects on bacterial surface interactions oup.com.
Matrix Metalloproteinases (MMPs) Modulation
This compound hydrate demonstrates a notable ability to modulate the activity of Matrix Metalloproteinases (MMPs), particularly MMP-9 unifi.itspandidos-publications.comresearchgate.netnih.gov. In the context of osteoarthritis, this compound has been shown to inhibit the release of metalloproteinases from chondrocytes, thereby protecting the cartilage matrix from degradation unifi.it. Research has also revealed that this compound hydrate suppresses the migration and invasion of cancer cells by inhibiting MMP-9 activity and downregulating the expression of other metastasis-associated factors like MMP-7, urokinase plasminogen activator (uPA), and its receptor (uPAR) spandidos-publications.com. This compound's role as an MMP-9 inhibitor is also implicated in its anti-atherosclerotic effects, where it mitigates endothelial-to-mesenchymal transition by limiting Notch-1 signaling nih.gov. Furthermore, this compound has been shown to reverse the upregulation of MMP-2 and MMP-9 levels induced by certain treatments researchgate.net.
Caspase Activation (Caspase-3, -8, -9)
This compound hydrate plays a significant role in inducing apoptosis, a programmed cell death pathway, often through the activation of caspases mdpi.comiiarjournals.orgjcpjournal.org. Studies have shown that this compound promotes the activation of caspase-3 and caspase-9, along with an increase in the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2 unifi.itiiarjournals.orgjcpjournal.org. This cascade involves the release of cytochrome c from mitochondria, indicating a mitochondria-dependent apoptotic pathway unifi.itiiarjournals.org. Research in various cancer cell lines, including colorectal cancer and melanoma cells, has reported increased expression of the Fas receptor and activation of caspase-8, -9, and -3 following this compound treatment mdpi.comresearchgate.net. In diabetic rats, this compound treatment was found to suppress apoptosis by downregulating caspase-3 and caspase-9 dovepress.com.
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition
This compound hydrate exhibits inhibitory activity against key enzymes involved in inflammation, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) jcpjournal.orgmdpi.comscielo.brresearchgate.net. These enzymes are central to the production of prostaglandins (B1171923) and leukotrienes, potent mediators of inflammatory processes iosrjournals.orgscielo.br. By inhibiting COX-2 and 5-LOX, this compound contributes to the reduction of inflammation and may enhance tissue regeneration scielo.br. This compound hydrate has also been noted for its ability to inhibit platelet activation and clot retraction by modulating specific signaling pathways iosrjournals.org.
Interactions with Metal Ions and Complexes
This compound hydrate possesses significant metal-chelating properties, enabling it to form stable complexes with various transition metal ions, including iron, copper, chromium, vanadium, and cobalt unifi.itarastirmax.comnih.gov. This chelating ability is crucial for its antioxidant activity, as it prevents metal-catalyzed free radical generation, thereby protecting vital biological molecules from oxidative damage unifi.itarastirmax.com.
Table 1: this compound Hydrate's Interaction with Metal Ions
| Metal Ion | Effect on ROS Production | Enhanced Activity of Complex | Reference |
| Iron | Inhibits ROS production | Yes | unifi.itarastirmax.com |
| Copper | Inhibits ROS production | Yes | unifi.itarastirmax.com |
| Chromium | Inhibits ROS production | Yes | unifi.itarastirmax.com |
| Vanadium | Inhibits ROS production | Yes | unifi.itarastirmax.com |
| Cobalt | Inhibits ROS production | Yes | unifi.itarastirmax.com |
Studies suggest that metal-Morin complexes can be more potent free radical scavengers than this compound alone, potentially due to the acquisition of additional superoxide (B77818) dismutating centers unifi.itarastirmax.com. The coordination of metal ions with this compound can also improve its pharmaceutical activity and potentially reduce toxicity nih.gov. Furthermore, this compound's interaction with metal ions can alter its chemical reactivity, influencing its biological effects nih.gov. This compound's specific structural features, such as the 2'-OH group on its B ring, contribute to its strong inhibitory effects on certain enzymes when complexed with metals nih.gov. While this compound itself binds to DNA through a non-intercalative mode, its metal complexes have been observed to interact with DNA via intercalation or electrostatic binding, which is relevant for its anticancer properties researchgate.net.
Compound List:
this compound hydrate (3,5,7,2′,4′-pentahydroxyflavone)
Cytochrome P450-2C9 (CYP2C9)
Cytochrome P450-3A4 (CYP3A4)
P-glycoprotein (P-gp)
Sortase A (SrtA)
Matrix Metalloproteinase-9 (MMP-9)
Matrix Metalloproteinase-7 (MMP-7)
Urokinase plasminogen activator (uPA)
uPA receptor (uPAR)
Caspase-3
Caspase-8
Caspase-9
Cyclooxygenase-2 (COX-2)
5-Lipoxygenase (5-LOX)
Iron
Copper
Chromium
Vanadium
Cobalt
Free Radical Scavenging Mechanisms
This compound hydrate, a prominent flavonol, exhibits significant free radical scavenging activity, positioning it as a potent natural antioxidant. Its efficacy stems from a multifaceted approach to neutralizing reactive oxygen species (ROS) and other free radicals, thereby protecting cellular components from oxidative damage rjptonline.orgsmolecule.comrjptonline.orgresearchgate.netresearchgate.netbmrat.orgnih.gov. The compound's molecular structure, particularly the presence of multiple hydroxyl groups and a double bond between the C2-C3 atoms, plays a crucial role in its antioxidant potential researchgate.netbmrat.org.
Mechanisms of Action
This compound hydrate employs several distinct mechanisms to scavenge free radicals:
Direct Radical Scavenging: this compound hydrate can directly neutralize free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) nih.govnih.govresearchgate.net. The hydroxyl groups on its structure facilitate the donation of hydrogen atoms or electrons to unstable free radicals, stabilizing them and terminating chain reactions researchgate.netbmrat.orgnih.govresearchgate.net. Specifically, it acts via a Proton-Coupled Electron Transfer (PCET) mechanism in scavenging hydroxyl radicals plos.org.
Metal Ion Chelation: The arrangement of hydroxyl groups, particularly the 2'-hydroxyl group on the B ring and the 3-hydroxyl group on the C ring, allows this compound hydrate to chelate metal ions like Fe²⁺ and Cu²⁺ nih.govnih.govplos.orgconicet.gov.arunifi.it. This chelation prevents these metal ions from catalyzing Fenton reactions, which generate highly reactive hydroxyl radicals, thereby reducing oxidative stress nih.govunifi.it.
Enzyme Inhibition: this compound hydrate has been identified as a moderate inhibitor of xanthine oxidase (XO) rjptonline.orgnih.govunifi.it. Xanthine oxidase is an enzyme involved in the production of superoxide radicals, and its inhibition by this compound hydrate contributes to the reduction of ROS generation rjptonline.orgnih.govunifi.it.
Upregulation of Endogenous Antioxidant Systems: Beyond direct scavenging, this compound hydrate can enhance the body's intrinsic antioxidant defense mechanisms. It has been shown to increase the activity and expression of key endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx) rjptonline.orgrjptonline.orgbmrat.orgunifi.itarastirmax.commums.ac.ir. Additionally, it helps maintain cellular levels of glutathione (GSH), a critical intracellular antioxidant bmrat.orgarastirmax.commums.ac.ir.
Modulation of Signaling Pathways: this compound hydrate influences cellular signaling pathways that regulate antioxidant responses. It can activate the Nrf2/ARE pathway, which is central to the cellular defense against oxidative stress, and inhibit the NF-κB pathway, a key regulator of inflammatory and oxidative responses researchgate.netunifi.itarastirmax.com.
Specific Radical Scavenging Capabilities
This compound hydrate demonstrates potent scavenging activity against a range of free radicals, including:
DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical: this compound hydrate is a well-established scavenger of the DPPH radical, with its activity influenced by the solvent. In ethanol (B145695), its scavenging capacity is notably higher than in water nih.govmdpi.comacademicjournals.org.
ABTS•+ (2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid) radical cation): this compound hydrate also effectively scavenges the ABTS radical cation researchgate.netbmrat.orgnih.gov.
Superoxide anion radical (O₂⁻•): The compound shows significant activity against superoxide radicals rjptonline.orgnih.govconicet.gov.arspandidos-publications.comnih.gov.
Hydroxyl radical (•OH): this compound hydrate effectively scavenges hydroxyl radicals, a highly reactive species rjptonline.orgnih.govplos.orgspandidos-publications.com.
Singlet oxygen (¹O₂): The compound can also quench singlet oxygen rjptonline.orgplos.org.
Quantitative Data on Free Radical Scavenging
The antioxidant potency of this compound hydrate has been quantified in various assays, particularly for DPPH radical scavenging. While direct IC50 values for pure this compound across all radical types are not consistently reported in all studies, available data highlight its significant activity.
| Radical Species | Assay Type | This compound Activity / Data | Notes / Conditions |
| DPPH• (2,2-diphenyl-1-picrylhydrazyl) | Radical Scavenging Assay | 15.0 ± 0.7% scavenging | At 10 µM concentration conicet.gov.ar |
| DPPH• | Radical Scavenging Assay | Did not exceed 40% scavenging | In water, at various concentrations mdpi.com |
| DPPH• | Radical Scavenging Assay | Approximately 70% scavenging | In ethanol, at 200 µg/mL concentration mdpi.com |
| ABTS•+ | Radical Scavenging Assay | Potent scavenger | researchgate.netbmrat.orgnih.gov |
| Superoxide anion radical (O₂⁻•) | Radical Scavenging Assay | Effective scavenger | rjptonline.orgnih.govconicet.gov.arspandidos-publications.comnih.gov |
| Hydroxyl radical (•OH) | Radical Scavenging Assay | Antioxidant activity via PCET mechanism | plos.org |
| Singlet oxygen (¹O₂) | Quenching activity | Effective quencher | rjptonline.orgplos.org |
Table of Compounds Mentioned:
| Compound Name | Chemical Formula | Other Designations |
| This compound hydrate | C₁₅H₁₂O₈ | 3,5,7,2′,4′-pentahydroxyflavone, this compound |
| Quercetin (B1663063) | C₁₅H₁₀O₇ | |
| Myricetin | C₁₅H₁₀O₈ | |
| Rutin | C₂₇H₃₀O₁₆ | |
| Ascorbic acid | C₆H₈O₆ | Vitamin C |
| Trolox | C₁₄H₁₈O₄ | 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid |
| DPPH• | C₁₈H₁₂N₅O₆• | 2,2-diphenyl-1-picrylhydrazyl radical |
| ABTS•+ | C₁₈H₂₇N₃O₃S₂•⁺ | 2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid) radical cation |
| Superoxide radical | O₂⁻• | |
| Hydroxyl radical | •OH | |
| Singlet oxygen | ¹O₂ | |
| Xanthine oxidase | XO | |
| Glutathione | C₁₀H₁₇N₃O₃S | GSH |
| SOD | - | Superoxide Dismutase |
| CAT | - | Catalase |
| GPx | - | Glutathione Peroxidase |
This compound hydrate, a naturally occurring flavonol, is recognized for its potent antioxidant properties, primarily attributed to its ability to scavenge a variety of free radicals and reactive oxygen species (ROS) rjptonline.orgsmolecule.comrjptonline.orgresearchgate.netresearchgate.netbmrat.orgnih.gov. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases smolecule.comrjptonline.org. The compound's molecular structure, characterized by multiple hydroxyl groups and a conjugated system, underpins its efficacy in neutralizing these damaging species researchgate.netbmrat.org.
Mechanisms of Action
This compound hydrate employs a multifaceted approach to combat oxidative damage:
Direct Radical Scavenging: this compound hydrate acts as a direct scavenger of free radicals through mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) nih.govnih.govresearchgate.net. The hydroxyl groups present on its flavonoid structure enable it to donate hydrogen atoms or electrons to unstable radicals, thereby stabilizing them and interrupting oxidative chain reactions researchgate.netbmrat.orgnih.govresearchgate.net. Specifically, it has been shown to engage in Proton-Coupled Electron Transfer (PCET) when scavenging hydroxyl radicals plos.org.
Enzyme Inhibition: this compound hydrate is known to inhibit xanthine oxidase (XO), an enzyme that plays a role in the generation of superoxide radicals rjptonline.orgnih.govunifi.it. By reducing the activity of XO, this compound hydrate indirectly diminishes the production of ROS rjptonline.orgnih.govunifi.it.
Modulation of Endogenous Antioxidant Systems: Beyond direct scavenging, this compound hydrate enhances the body's intrinsic antioxidant defense. It has been observed to increase the activity and expression of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) rjptonline.orgrjptonline.orgbmrat.orgunifi.itarastirmax.commums.ac.ir. Furthermore, it helps preserve intracellular levels of glutathione (GSH), a critical endogenous antioxidant bmrat.orgarastirmax.commums.ac.ir.
Signaling Pathway Regulation: this compound hydrate influences cellular signaling pathways involved in antioxidant responses. It can activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress, and inhibit the NF-κB pathway, a key regulator of inflammatory and oxidative processes researchgate.netunifi.itarastirmax.com.
Specific Radical Scavenging Capabilities
This compound hydrate demonstrates effective scavenging activity against a range of free radicals and ROS:
DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical: this compound hydrate is a potent scavenger of the DPPH radical, with its activity influenced by the solvent used nih.govmdpi.comacademicjournals.org. Studies indicate higher scavenging efficacy in ethanol compared to water mdpi.com.
ABTS•+ (2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid) radical cation): The compound also effectively neutralizes the ABTS radical cation researchgate.netbmrat.orgnih.gov.
Superoxide anion radical (O₂⁻•): this compound hydrate exhibits significant activity against superoxide radicals rjptonline.orgnih.govconicet.gov.arspandidos-publications.comnih.gov.
Hydroxyl radical (•OH): The compound effectively scavenges hydroxyl radicals, which are highly reactive and damaging species rjptonline.orgnih.govplos.orgspandidos-publications.com.
Singlet oxygen (¹O₂): this compound hydrate has also been shown to quench singlet oxygen rjptonline.orgplos.org.
Quantitative Data on Free Radical Scavenging
The antioxidant capacity of this compound hydrate has been quantified in various assays. While direct IC50 values for pure this compound against all radical types are not uniformly reported across all studies, available data highlight its potent activity, particularly in DPPH radical scavenging.
| Radical Species | Assay Type | This compound Activity / Data | Notes / Conditions |
| DPPH• (2,2-diphenyl-1-picrylhydrazyl) | Radical Scavenging Assay | 15.0 ± 0.7% scavenging | At 10 µM concentration conicet.gov.ar |
| DPPH• | Radical Scavenging Assay | Did not exceed 40% scavenging | In water, at various concentrations mdpi.com |
| DPPH• | Radical Scavenging Assay | Approximately 70% scavenging | In ethanol, at 200 µg/mL concentration mdpi.com |
| ABTS•+ | Radical Scavenging Assay | Potent scavenger | researchgate.netbmrat.orgnih.gov |
| Superoxide anion radical (O₂⁻•) | Radical Scavenging Assay | Effective scavenger | rjptonline.orgnih.govconicet.gov.arspandidos-publications.comnih.gov |
| Hydroxyl radical (•OH) | Radical Scavenging Assay | Antioxidant activity via PCET mechanism | plos.org |
| Singlet oxygen (¹O₂) | Quenching activity | Effective quencher | rjptonline.orgplos.org |
In Vitro Experimental Models in Morin Hydrate Research
Cell Line Studies for Specific Bioactivities
Morin (B1676745) hydrate (B1144303) has demonstrated significant anti-cancer properties in various cancer cell lines. nih.gov Research has focused on its ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. nih.gov
In melanoma cell lines such as A375, SK-MEL-28, and MNT-1, this compound hydrate has been shown to reduce cell viability in a time- and concentration-dependent manner. nih.gov For instance, in SK-MEL-2 cells, this compound was found to decrease viability primarily by inducing apoptosis and the production of reactive oxygen species (ROS). nih.gov Furthermore, studies on B16-F10 mouse melanoma cells revealed that this compound can enhance melanin (B1238610) synthesis by activating the MAPK signaling pathways. mdpi.com In some contexts, this compound has been observed to sensitize melanoma cells to radiotherapy. researchgate.net
Breast cancer cell lines have also been a key model for evaluating this compound's anti-cancer potential. In MDA-MB-231, a highly metastatic breast cancer cell line, this compound hydrate was found to significantly reduce colony-forming capacity and inhibit cell growth and invasion, partly through the suppression of the Akt signaling pathway. researchgate.netspandidos-publications.com In HER2-overexpressing SK-BR-3 breast cancer cells, this compound induced cell death by accumulating DNA damage and inhibiting DNA repair mechanisms. spandidos-publications.com It also triggered autophagy and apoptosis, associated with the release of cytochrome c. spandidos-publications.com In MCF-7 cells, this compound hydrate has been shown to suppress TPA-induced cell migration and invasion by inhibiting matrix metalloproteinase (MMP)-9 activity. nih.gov
Studies on colon cancer cell lines, such as HCT-116 and SW480, have also indicated that this compound can decrease cell viability at higher concentrations. nih.gov In HT29 and Caco2 colon cancer cells, this compound was found to down-regulate the expression of Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP). researchgate.net
Table 1: Effects of this compound Hydrate on Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| A375, SK-MEL-28, MNT-1 | Melanoma | Reduced cell viability in a time- and concentration-dependent manner. nih.gov |
| SK-MEL-2 | Melanoma | Induced apoptosis and production of reactive oxygen species. nih.gov |
| B16-F10 | Melanoma (mouse) | Enhanced melanin synthesis via MAPK signaling pathways. mdpi.com |
| MDA-MB-231 | Breast Cancer | Reduced colony formation, inhibited cell growth and invasion via Akt pathway suppression. researchgate.netspandidos-publications.com |
| SK-BR-3 | Breast Cancer (HER2+) | Induced DNA damage, autophagy, and apoptosis. spandidos-publications.com |
| MCF-7 | Breast Cancer | Suppressed TPA-induced cell migration and invasion by inhibiting MMP-9. nih.gov |
| HCT-116, SW480 | Colon Cancer | Decreased cell viability at higher concentrations. nih.gov |
| HT29, Caco2 | Colon Cancer | Down-regulated LMW-PTP expression. researchgate.net |
The neuroprotective effects of this compound hydrate have been investigated using the HT22 mouse hippocampal neuronal cell line. This cell line is a common model for studying neuronal cell death and neuroprotective mechanisms. While direct studies on this compound hydrate in HT22 cells are emerging, related research on other neuroblastoma cell lines like SH-SY5Y shows that compounds with similar structures can have cytotoxic and anti-proliferative effects. mdpi.com The HT22 cell line is a valuable tool for exploring the potential of this compound hydrate in mitigating neurodegenerative processes. frontiersin.org
Primary rat hepatocytes have been instrumental in demonstrating the hepatoprotective effects of this compound hydrate. In these cells, this compound has been shown to protect against oxidative stress-induced damage. nih.gov For example, it prolongs the survival of hepatocytes against free radical damage triggered by systems like xanthine (B1682287) oxidase-hypoxanthine. nih.gov Mechanistically, this compound acts as both a preventive antioxidant by partially inhibiting xanthine oxidase and as a curative antioxidant by scavenging oxygen radicals. nih.gov Furthermore, in the context of high glucose-induced stress, a model for diabetic hepatopathy, this compound was found to ameliorate mitochondria-mediated apoptosis in primary rat hepatocytes. nih.gov It achieved this by restoring the expression and activities of antioxidant enzymes. nih.gov
Table 2: Hepatoprotective Effects of this compound Hydrate in Primary Rat Hepatocytes
| Experimental Model | Key Findings |
|---|---|
| Free radical damage (xanthine oxidase-hypoxanthine) | Prolonged hepatocyte survival by inhibiting xanthine oxidase and scavenging oxyradicals. nih.gov |
| High glucose-induced stress | Ameliorated mitochondria-mediated apoptosis by restoring antioxidant enzyme expression and activity. nih.gov |
The anti-inflammatory properties of this compound hydrate have been extensively studied in the RAW264.7 murine macrophage cell line. These cells are a standard model for investigating inflammatory responses. This compound hydrate has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. researchgate.net It effectively attenuates the expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.net The mechanism of action involves the upregulation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the antioxidant defense system. researchgate.net this compound hydrate also reduces lipoteichoic acid (LTA)-induced reactive oxygen species (ROS) and nitric oxide (NO) production. researchgate.net In another model using monosodium urate (MSU) crystals to induce inflammation, this compound was found to suppress inflammatory cytokines and mediators by inhibiting the NF-κB signaling pathway. nih.govnih.govplos.org Additionally, this compound hydrate has been observed to enhance the phagocytic capacity of macrophages and protect them from LPS-induced autophagic cell death. nih.gov
Table 3: Anti-inflammatory and Immunomodulatory Effects of this compound Hydrate in RAW264.7 Macrophages
| Stimulant | Key Findings |
|---|---|
| Lipopolysaccharide (LPS) | Suppressed iNOS, IL-1β, and TNF-α expression; Upregulated Nrf2/HO-1 pathway; Enhanced phagocytosis and inhibited autophagy. researchgate.netnih.gov |
| Lipoteichoic acid (LTA) | Reduced ROS and NO production. researchgate.net |
| Monosodium urate (MSU) crystals | Suppressed inflammatory cytokines and mediators via inhibition of the NF-κB pathway. nih.govnih.govplos.org |
The protective effects of this compound hydrate on endothelial cells have been demonstrated in various in vitro models. While specific studies on the YPEN-1 cell line are not extensively detailed in the provided context, research on other endothelial cells, such as those from the human umbilical vein (ECV304), shows that this compound hydrate can minimize the toxicity induced by anti-tumor drugs like doxorubicin (B1662922) and mitomycin C. nih.gov It acts as a broad-spectrum antioxidant, scavenging both oxygen radicals and nitrogen-derived radicals, thus protecting cells from damage. nih.gov This suggests a potential role for this compound hydrate in preserving endothelial integrity against oxidative insults.
In vitro studies using pancreatic cell lines, such as the MIN6 cell line, have indicated that this compound can stimulate insulin (B600854) secretion. researchgate.net Research suggests that this compound potentiates glucose-stimulated insulin secretion (GSIS). researchgate.net The proposed mechanism involves the activation of imidazoline (B1206853) receptors in pancreatic β-cells. researchgate.net This activation appears to be coupled with the phospholipase C (PLC) and protein kinase C (PKC) signaling pathways. researchgate.net These findings highlight the potential of this compound hydrate in modulating pancreatic β-cell function, which is crucial for glucose homeostasis.
Human Red Cell Membrane Studies
This compound hydrate has demonstrated a significant protective capacity for human red blood cell membranes against oxidative damage. Research indicates that this compound hydrate is more effective at safeguarding the human red cell membrane from peroxidative attack than other well-known antioxidants such as ascorbate, Trolox (a vitamin E analog), and mannitol (B672) nih.gov. This protective effect is a key aspect of its role as a free radical scavenger nih.gov. The co-incubation of this compound hydrate with anti-tumor drugs like doxorubicin or mitomycin C has been shown to minimize the toxicity of these drugs on red blood cells, further highlighting its cytoprotective effects on this cell type nih.gov.
| Compound | Protective Efficacy against Peroxidative Attack |
|---|---|
| This compound hydrate | More effective |
| Ascorbate | Less effective |
| Trolox | Less effective |
| Mannitol | Less effective |
Human Platelet Aggregation Studies
This compound hydrate has been identified as a potent inhibitor of human platelet aggregation. Studies have shown that it markedly inhibits platelet aggregation stimulated by collagen researchgate.net. However, its inhibitory effect is not uniform across all agonists, as it does not significantly inhibit aggregation stimulated by thrombin, arachidonic acid, or U46619 researchgate.net. This suggests a specific mechanism of action, likely through a phospholipase C (PLC)-dependent pathway researchgate.net.
Further investigations into its mechanism revealed that in collagen-activated platelets, this compound hydrate inhibits adenosine (B11128) triphosphate (ATP) release, intracellular Ca2+ mobilization, and P-selectin expression researchgate.net. It also curtails the phosphorylation of key signaling proteins, including phospholipase Cγ2 (PLCγ2), protein kinase C (PKC), and Akt researchgate.net. In studies using both collagen and thrombin as inducers, this compound hydrate was found to inhibit granule secretion (evidenced by reduced P-selectin expression, ATP, and serotonin (B10506) release), calcium mobilization, and thromboxane (B8750289) A2 (TXA2) production researchgate.net.
| Agonist | Inhibitory Effect of this compound Hydrate | Affected Downstream Events |
|---|---|---|
| Collagen | Marked inhibition | Inhibition of ATP release, intracellular Ca2+ mobilization, P-selectin expression, and phosphorylation of PLCγ2, PKC, and Akt |
| Thrombin | No significant inhibition in some studies, inhibition in others | Inhibition of granule secretion, calcium mobilization, and TXA2 production |
| Arachidonic Acid | No significant inhibition | - |
| U46619 | No significant inhibition | - |
Glomerular Mesangial Cells
In the context of kidney health, this compound hydrate has shown protective effects on glomerular mesangial cells. Research using cultured rat glomerular mesangial cells demonstrated that this compound hydrate can protect these cells from damage induced by oxyradicals nih.gov. When exposed to oxyradicals generated by xanthine oxidase plus hypoxanthine, the addition of this compound hydrate doubled the survival time of the cells nih.gov. Its protective effect was less pronounced when the damage was induced by menadione (B1676200) nih.gov.
In models mimicking diabetic conditions, this compound hydrate has been shown to inhibit high glucose-induced proliferation of rat glomerular mesangial cells and the accumulation of extracellular matrix components like fibronectin nih.gov. The proposed mechanism for this action involves the suppression of the p38 MAPK and JNK signaling pathways nih.gov.
Oxidative Stress Induction Models (e.g., H2O2, Aβ fibrils, CCl4)
This compound hydrate exhibits significant protective effects in various in vitro models of oxidative stress.
Hydrogen Peroxide (H2O2): In Chinese hamster lung fibroblasts (V79-4 cells), this compound was found to reduce intracellular reactive oxygen species (ROS) generation and nuclear DNA damage induced by H2O2 aksaray.edu.tr. It also restored cell viability by inhibiting mitochondrial dysfunction-mediated apoptosis aksaray.edu.tr. The mechanism is associated with the activation of the Nrf2/HO-1 pathway aksaray.edu.tr.
Amyloid-beta (Aβ) fibrils: In cultured cortical neurons, this compound attenuates the oxidative stress, mitochondrial dysfunction, and cell death caused by Aβ oligomers bohrium.com. It was observed to restore the activity of antioxidant enzymes and consequently reduce protein oxidation levels in neurons treated with Aβ oligomers bohrium.com.
Carbon Tetrachloride (CCl4): this compound hydrate has demonstrated hepatoprotective activity in models of CCl4-induced liver injury. It ameliorates oxidative stress by enhancing the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) in the liver nih.gov. This leads to a significant reduction in hepatic malondialdehyde (MDA) content, a marker of lipid peroxidation nih.gov.
| Inducing Agent | Cell/Tissue Model | Observed Protective Effects of this compound Hydrate | Associated Mechanisms |
|---|---|---|---|
| H2O2 | Chinese hamster lung fibroblasts (V79-4) | Reduced intracellular ROS, decreased DNA damage, restored cell viability, inhibited apoptosis | Activation of Nrf2/HO-1 pathway |
| Aβ fibrils | Cultured cortical neurons | Attenuated oxidative stress, mitigated mitochondrial dysfunction, reduced cell death | Restoration of antioxidant enzyme activity, reduced protein oxidation |
| CCl4 | Mouse liver (in vivo), RAW264.7 macrophages (in vitro) | Reduced hepatic MDA content, attenuated liver injury | Enhancement of Nrf2/HO-1 antioxidant pathway |
Inflammatory Stimuli Models (e.g., LPS, ATP)
This compound hydrate has been shown to modulate inflammatory responses in models using lipopolysaccharide (LPS) and to be relevant in ATP-related signaling.
Lipopolysaccharide (LPS): In LPS-stimulated RAW264.7 macrophages, this compound hydrate suppressed the degradation of inhibitor of kappa B α (IκBα) and the subsequent nuclear translocation of NF-κB p65 nih.gov. This led to a decrease in the production of NF-κB-mediated cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.gov. Furthermore, this compound hydrate reduced the expression of the triggering receptor expressed on myeloid cells-1 (TREM-1) and toll-like receptor 4 (TLR4) in these cells nih.gov. In human umbilical vein endothelial cells (HUVECs), this compound inhibited LPS-induced expression of adhesion molecules (ICAM-1, VCAM-1) and inflammatory enzymes (COX-2, MMP-9) nih.gov.
Adenosine Triphosphate (ATP): While direct studies of this compound hydrate on ATP-induced inflammation in immune cells are limited, its relevance is suggested by its effects on ATP-related processes. In studies on human platelets, this compound hydrate was found to inhibit the release of ATP upon collagen stimulation researchgate.netresearchgate.net. Molecular docking analyses have also suggested that this compound can bind to the ATP-binding site of kinases, indicating a potential mechanism for interference with ATP-dependent signaling pathways nih.gov. The P2X7 receptor, which is activated by high concentrations of extracellular ATP, is a key player in inflammation, and its signaling could be a potential target for compounds like this compound hydrate nih.gov.
Amyloid Fibrillation Inhibition Assays
This compound hydrate has been identified as an effective inhibitor of amyloid fibril formation in different experimental models.
Transmission electron microscopy and right-angle light scattering studies have shown that this compound hydrate inhibits the formation of amyloid fibrils by the human islet amyloid polypeptide (IAPP) and can also disaggregate preformed IAPP amyloid fibers nih.gov. Interestingly, other related hydroxyflavones like Myricetin, Kaempferol, and Quercetin (B1663063) were not effective inhibitors, highlighting the structural specificity of this compound hydrate's action nih.gov.
In another model, this compound demonstrated significant inhibition of the fibrillation of human γd-crystallin, a protein implicated in cataract formation ekb.eg. Fluorimetric assays, circular dichroism, and microscopic imaging confirmed this inhibitory activity ekb.eg. The interaction between this compound and human γd-crystallin was found to involve hydrogen bonding and/or van der Waals forces without causing major conformational changes in the protein ekb.eg.
| Protein | Effect of this compound Hydrate | Experimental Techniques Used |
|---|---|---|
| Islet Amyloid Polypeptide (IAPP) | Inhibits amyloid formation and disaggregates preformed fibers | Transmission Electron Microscopy (TEM), Right-Angle Light Scattering |
| Human γd-crystallin | Significantly inhibits fibrillation | Fluorimetric assays (Thioflavin T, ANS), FTIR, Circular Dichroism, Fluorescence Microscopy, TEM |
In Vivo Preclinical Studies of Morin Hydrate
in Animal Models of Disease
Morin (B1676745) hydrate (B1144303), a naturally occurring flavonoid, has been the subject of numerous preclinical investigations to evaluate its therapeutic potential in a variety of diseases. These in vivo studies, conducted in various animal models, have provided significant insights into the compound's neuroprotective mechanisms.
Neurodegenerative Diseases
The neuroprotective properties of this compound hydrate have been extensively studied in models of several neurodegenerative disorders. Research indicates that its mechanisms of action often involve the mitigation of oxidative stress, neuroinflammation, apoptosis, and other pathological pathways.
In animal models of Alzheimer's disease (AD), this compound hydrate has demonstrated potential in combating the neurotoxic effects of amyloid-beta (Aβ) peptides. nih.govresearchgate.net Studies suggest that this compound can interfere with the aggregation of Aβ, a key pathological hallmark of AD. nih.govresearchgate.net Molecular dynamics simulations have shown that this compound affects the tertiary and quaternary structure of Aβ monomers and dimers, potentially leading to the formation of "off-pathway" aggregates that are less toxic. nih.govresearchgate.net This interaction is believed to inhibit the formation of neurotoxic fibrillar amyloid plaques. neurofit.com Furthermore, this compound hydrate is capable of disaggregating pre-formed amyloid fibers, suggesting a role in both prevention and disruption of amyloid pathology. nih.gov Research has also pointed to this compound's ability to reduce neuronal damage in AD models. nih.gov
Table 1: Effects of this compound Hydrate in Alzheimer's Disease Models
| Model | Key Assessments | Observed Effects of this compound Hydrate |
|---|---|---|
| Aβ-induced Neurotoxicity | Aβ Aggregation | Inhibits early stages of Aβ aggregation. nih.govresearchgate.net |
| Aβ-induced Neurotoxicity | Aβ Fibril Structure | Alters tertiary and quaternary interactions to produce "off-pathway" structures; Disaggregates pre-formed amyloid fibers. nih.govnih.gov |
| General AD Models | Neuronal Damage | Reduces neuronal damage. nih.gov |
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease (PD) by inducing damage to dopaminergic neurons. mdpi.com In MPTP-induced mouse models, this compound has been shown to provide significant neuroprotection. nih.govnih.gov Treatment with this compound prevented motor dysfunction and ameliorated the loss of dopaminergic neurons in the striatum and substantia nigra. nih.govresearchgate.net
The underlying mechanisms for this protection are multifaceted. This compound significantly reduces MPTP-induced neuroinflammation by suppressing the activation of glial cells like microglia and astrocytes. nih.gov This anti-inflammatory effect is mediated by blocking the extracellular signal-regulated kinase (ERK)-p65 pathway. nih.gov Additionally, this compound promotes mitophagy, the selective degradation of damaged mitochondria, through the activation of the TFEB/AMPK-ULK1 pathway. nih.govresearchgate.net This process is crucial for clearing dysfunctional mitochondria and protecting neurons from MPTP-induced neurotoxicity, ultimately ameliorating behavioral deficits. nih.gov
Table 2: Effects of this compound Hydrate in Parkinson's Disease Models
| Model | Key Assessments | Observed Effects of this compound Hydrate |
|---|---|---|
| MPTP-induced PD Model | Motor Function (Rotarod Test) | Restored motor dysfunction and improved motor ability. nih.govresearchgate.net |
| MPTP-induced PD Model | Dopaminergic Neurons (Tyrosine Hydroxylase staining) | Ameliorated dopaminergic neuronal damage and loss in the striatum and substantia nigra. nih.govresearchgate.net |
| MPTP-induced PD Model | Neuroinflammation (Glial Cell Activation) | Significantly reduced neuroinflammation by suppressing glial activation. nih.gov |
| MPTP-induced PD Model | Cellular Pathways | Blocked the ERK-p65 pathway; Promoted TFEB nuclear translocation and activated the AMPK-ULK1 mitophagy pathway. nih.govnih.gov |
In animal models of stroke, such as those induced by middle cerebral artery occlusion (MCAO) or bilateral common carotid artery occlusion and reperfusion (BCCAO/R), this compound has demonstrated significant neuroprotective effects. nih.govnih.gov These models simulate the complex physiological and pathological processes of human stroke, including excitotoxicity and energy deficits. gavinpublishers.com
In a focal cerebral ischemia model (MCAO), this compound treatment reduced neurological deficits and lipid peroxidation while restoring the levels of endogenous antioxidants like glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and glutathione peroxidase (GPx). nih.gov Furthermore, this compound mitigated inflammation and apoptosis in the ischemic brain tissue. nih.gov In a global cerebral ischemia model (BCCAO/R), this compound improved motor performance, memory, and cognition. nih.gov This was associated with a decrease in acetylcholinesterase (AChE) activity and an enhancement of acetylcholine (B1216132) (ACh) levels, alongside reductions in oxidative stress, neuroinflammation, and apoptosis. nih.gov
Table 3: Effects of this compound Hydrate in Cerebral Ischemia Models
| Model | Key Assessments | Observed Effects of this compound Hydrate |
|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) | Neurological Deficits | Reduced neurological deficits and improved neurobehavioral score. nih.gov |
| MCAO & BCCAO/R | Oxidative Stress | Reduced lipid peroxidation; Elevated levels of GSH, SOD, and GPx. nih.govnih.gov |
| MCAO & BCCAO/R | Inflammation & Apoptosis | Mitigated inflammation and apoptosis responses. nih.govnih.gov |
| Bilateral Common Carotid Artery Occlusion/Reperfusion (BCCAO/R) | Cognitive Function | Improved memory and cognition. nih.gov |
| BCCAO/R | Cholinergic System | Decreased AChE enzyme activity and enhanced ACh levels. nih.gov |
The neurotoxin 3-nitropropionic acid (3-NP) is utilized to induce Huntington's disease (HD)-like symptoms in animals by inhibiting mitochondrial complex II, leading to the degeneration of medium spiny neurons in the striatum. uni.luresearchgate.net In a 3-NP-induced rat model of HD, this compound hydrate demonstrated potent neuroprotective actions. nih.govnih.gov
Treatment with this compound hydrate significantly mitigated body weight loss and ameliorated locomotor deterioration, as assessed by grip strength and open-field tests. nih.gov It also reversed histological abnormalities in the striatum. nih.gov Mechanistically, this compound hydrate inhibited neuroinflammation, apoptosis, and necroptosis. nih.govnih.gov This was evidenced by a significant decrease in the striatal levels of tumor necrosis factor-alpha (TNF-α), caspase 3, and key necroptosis-associated proteins (P-RIPK1, P-RIPK3, and P-MLKL). nih.gov The treatment also decreased the expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, and increased the activity of succinate (B1194679) dehydrogenase (SDH), the enzyme inhibited by 3-NP. nih.gov
Table 4: Effects of this compound Hydrate in Huntington's Disease Models
| Model | Key Assessments | Observed Effects of this compound Hydrate |
|---|---|---|
| 3-Nitropropionic Acid (3-NP)-induced HD | Physical & Behavioral | Mitigated body weight loss; Ameliorated locomotor deterioration. nih.gov |
| 3-NP-induced HD | Histology | Reversed histological abnormalities in the striatum. nih.gov |
| 3-NP-induced HD | Neuroinflammation | Significantly decreased striatal TNF-α levels. nih.gov |
| 3-NP-induced HD | Apoptosis & Necroptosis | Decreased striatal caspase 3 and necroptosis-associated proteins (P-RIPK1, P-RIPK3, P-MLKL). nih.gov |
| 3-NP-induced HD | Biomarkers | Decreased striatal GFAP and increased SDH activity. nih.gov |
Chronic stress is a known factor for inducing cognitive and memory impairments. mdpi.com In mouse models utilizing chronic unpredictable stress (CUS) or chronic restraint stress, this compound hydrate has been shown to effectively counteract these deficits. nih.govnih.gov Mice subjected to chronic stress exhibited impaired memory, which was improved by this compound hydrate treatment. nih.govresearchgate.net
The protective effects of this compound hydrate in these models are linked to its ability to modulate oxidative stress and neuroinflammation. nih.govresearchgate.net Treatment reduced levels of the lipid peroxidation marker malondialdehyde (MDA) and nitrite (B80452), while enhancing the brain's antioxidant defenses by increasing glutathione (GSH) levels. nih.govnih.gov Furthermore, this compound hydrate decreased brain levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov It also downregulated the expression of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB), key players in the inflammatory cascade, and rescued neurons from degeneration in the hippocampal CA3 region. nih.govnih.gov
Table 5: Effects of this compound Hydrate in Stress-induced Cognitive Impairment Models
| Model | Key Assessments | Observed Effects of this compound Hydrate |
|---|---|---|
| Chronic Unpredictable Stress (CUS) | Cognitive Function (Y-maze test) | Improved memory performance. nih.gov |
| CUS & Chronic Restraint Stress | Oxidative Stress Markers | Reduced malondialdehyde (MDA) and nitrite levels; Enhanced brain glutathione (GSH) levels. nih.govnih.gov |
| CUS | Neuroinflammatory Markers | Reduced brain levels of TNF-α and IL-1β. nih.gov |
| CUS | Inflammatory Pathways | Downregulated the expression of iNOS and NF-кB. nih.gov |
| CUS & Chronic Restraint Stress | Neuronal Integrity | Rescued neurons in the hippocampal CA3 region from degeneration. nih.govnih.gov |
in Cancer Models
This compound hydrate, a naturally occurring flavonoid, has been the subject of numerous preclinical investigations to evaluate its potential as a therapeutic agent in the management of cancer. These in vivo studies have utilized various animal models to simulate different aspects of human carcinogenesis, providing valuable insights into the compound's anti-cancer mechanisms.
Carcinogen-induced Models (e.g., DMH, DMBA, TPA)
Carcinogen-induced models are instrumental in studying the initiation and progression of cancer. This compound hydrate has demonstrated protective effects in a model of colon carcinogenesis induced by 1,2-dimethylhydrazine (B38074) (DMH). nih.gov In this experimental setup, this compound administration significantly suppressed the formation of aberrant crypt foci (ACF), which are considered early precursors to colon cancer. nih.gov This inhibitory effect on preneoplastic lesions suggests a potential role for this compound in the early stages of cancer prevention. nih.gov
Furthermore, while not a direct carcinogen-induced tumor model, studies on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced metastatic potential in human breast cancer cells provide insights into this compound hydrate's ability to counteract tumor promotion. nih.gov In these investigations, this compound hydrate was found to suppress TPA-induced cell migration and invasion. nih.gov This was achieved through the inhibition of matrix metalloproteinase (MMP)-9 activity and the downregulation of genes associated with metastasis, such as MMP-9, MMP-7, urokinase plasminogen activator (uPA), and its receptor (uPAR). nih.gov The underlying mechanism involves the inhibition of the Akt/GSK-3β/c-Fos signaling pathway. nih.gov
| Carcinogen-Induced Model | Key Findings | Mechanism of Action |
| DMH-induced Colon Carcinogenesis | Suppressed the formation of aberrant crypt foci (ACF). nih.gov | Lowered levels of serum and tissue lipids and glycoconjugates. nih.gov |
| Reduced multiplicity of ACF. nih.gov | Increased activity of HMG CoA reductase. nih.gov | |
| TPA-induced Metastasis (in vitro) | Suppressed cell migration and invasion. nih.gov | Inhibition of the Akt/GSK-3β/c-Fos signaling pathway. nih.gov |
| Inhibited MMP-9 activity. nih.gov | Downregulation of MMP-9, MMP-7, uPA, and uPAR gene expression. nih.gov |
Melanoma Tumor Growth Suppression Models
In the context of melanoma, in vivo studies have indicated that this compound can suppress tumor growth. nih.gov Research has shown that this compound hydrate can be beneficial in melanoma treatment. researchgate.net One study demonstrated that this compound supplementation led to a reduction in tumor weight and size in a melanoma xenograft model. researchgate.net This was accompanied by a decrease in the expression of the Wnt-3A marker. researchgate.net Furthermore, this compound has been shown to sensitize melanoma cells to radiotherapy, enhancing its effectiveness. researchgate.net It has been suggested that this compound could act as an adjuvant to improve the efficacy of other anticancer agents in treating metastatic melanoma. researchgate.net The flavonoid is known to inhibit the proliferation and induce apoptosis of melanoma cells by regulating reactive oxygen species (ROS), Sp1, and Mcl-1. nih.gov
| Melanoma Model | Key Findings | Mechanism of Action |
| Melanoma Xenograft | Reduced tumor weight and size. researchgate.net | Reduction in Wnt-3A marker expression. researchgate.net |
| Suppressed tumor growth. nih.gov | Regulation of reactive oxygen species (ROS), Sp1, and Mcl-1. nih.gov | |
| Sensitized melanoma cells to radiotherapy. researchgate.net | Induction of apoptosis. nih.govnih.gov |
in Metabolic Disorders
This compound hydrate has been extensively investigated for its therapeutic potential in various metabolic disorders. In vivo preclinical studies using animal models of diabetes, hyperlipidemia, and hyperuricemia have provided significant evidence of its beneficial effects.
Diabetes Models (e.g., Streptozotocin-induced, High Fructose-fed)
In streptozotocin (B1681764) (STZ)-induced diabetic rat models, a simulation of type 1 diabetes, oral administration of this compound has been shown to significantly decrease plasma glucose levels and increase insulin (B600854) levels. researchgate.netffhdj.com this compound exhibits antioxidant properties in these models by reducing lipid peroxidation and enhancing the activities of enzymatic and non-enzymatic antioxidants. researchgate.net It has also been shown to ameliorate diabetic retinopathy, a complication of diabetes, by reducing oxidative stress and suppressing inflammatory markers like TNF-α and IL-1β. nih.gov
In models of type 2 diabetes, often induced by a combination of STZ and a high-fructose diet, this compound hydrate has demonstrated the ability to lower fasting blood glucose. nih.gov It appears to promote glucose uptake in the pancreas and mitigate inflammation and oxidative stress. nih.gov In high fructose-fed rat models, which mimic metabolic syndrome, this compound administration significantly reduced elevated systolic blood pressure and reversed altered levels of blood glucose, serum insulin, and serum lipid profiles. koreascience.krnih.gov The mechanism is believed to involve antioxidant, anti-inflammatory, and anti-fibrotic actions. koreascience.krnih.gov
| Diabetes Model | Key Findings | Mechanism of Action |
| Streptozotocin-induced | Decreased plasma glucose. researchgate.netffhdj.com | Increased insulin levels. researchgate.netffhdj.com |
| Reduced lipid peroxidation. researchgate.net | Enhanced antioxidant enzyme activity. researchgate.net | |
| Ameliorated diabetic retinopathy. nih.gov | Suppression of TNF-α and IL-1β. nih.gov | |
| High Fructose-fed & STZ | Lowered fasting blood glucose. nih.gov | Promoted glucose uptake in the pancreas. nih.gov |
| Mitigated inflammation and oxidative stress. nih.gov | - | |
| High Fructose-fed | Reduced systolic blood pressure. koreascience.krnih.gov | Antioxidant, anti-inflammatory, and anti-fibrotic effects. koreascience.krnih.gov |
| Improved blood glucose and insulin levels. koreascience.krnih.gov | - | |
| Normalized serum lipid profile. koreascience.krnih.gov | - |
Hyperlipidemia Models
In high-fat diet (HFD)-induced dyslipidemic rat models, this compound administration resulted in a significant decrease in body weight. nih.gov Furthermore, it led to a reduction in total cholesterol, triglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) levels, while increasing high-density lipoprotein (HDL) levels. nih.gov These findings suggest that this compound can effectively ameliorate dyslipidemia and may have a protective role against cardiovascular-related endothelial disorders. nih.gov
| Hyperlipidemia Model | Key Findings |
| High-Fat Diet-induced | Decreased body weight. nih.gov |
| Reduced total cholesterol, triglycerides, LDL, and VLDL. nih.gov | |
| Increased HDL levels. nih.gov |
Hyperuricemia Models
In a potassium oxonate-induced hyperuricemic rat model, this compound demonstrated a hypouricemic effect. nih.gov This was attributed to a dual mechanism of action: a uricosuric effect, which promotes the excretion of uric acid, and the inhibition of xanthine (B1682287) oxidase, an enzyme involved in uric acid production. nih.gov A separate study confirmed that in an oxonate potassium-induced hyperuricemic rat model, this compound significantly reduced high serum uric acid levels. nih.gov This treatment also attenuated the inflammation in the kidneys associated with hyperuricemia. nih.gov
| Hyperuricemia Model | Key Findings | Mechanism of Action |
| Potassium Oxonate-induced | Reduced serum uric acid levels. nih.govnih.gov | Uricosuric effect (promotes uric acid excretion). nih.gov |
| Attenuated kidney inflammation. nih.gov | Inhibition of xanthine oxidase activity. nih.gov |
Organ Injury and Protection Models
This compound hydrate has demonstrated significant protective effects across a range of animal models designed to mimic human organ damage. These studies highlight its potential as a cytoprotective agent.
Hepatoprotection
The liver, a central organ for metabolism and detoxification, is susceptible to injury from various toxins. This compound hydrate has been extensively evaluated for its ability to protect the liver in several well-established experimental models.
In models of carbon tetrachloride (CCl4)-induced liver injury , a classic model of toxin-induced hepatic damage, this compound hydrate has been shown to be an effective hepatoprotector. nih.govresearchgate.netelsevierpure.com Pretreatment with this compound hydrate in mice subjected to CCl4 administration led to a significant reduction in serum levels of liver injury markers such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). nih.govresearchgate.net Histological examination of liver tissues from this compound hydrate-treated animals revealed a marked decrease in necrosis and inflammatory cell infiltration compared to the CCl4-only treated group. nih.govresearchgate.net
Similarly, in acetaminophen-induced liver injury models, which mimic the effects of paracetamol overdose, this compound hydrate supplementation demonstrated significant protective effects. nih.gov Studies have shown that this compound can attenuate the markers of hepatotoxicity in vivo. nih.gov It has been found to limit necroinflammation and suppress oxidative stress and mitochondrial dysfunction, suggesting an early intervention in the pathways leading to liver injury. nih.gov Research indicates that this compound hydrate's hepatoprotective activity is linked to its ability to modulate signaling pathways involved in cellular defense. nih.govbmrat.org
The efficacy of this compound hydrate has also been observed in cyclophosphamide-induced hepatotoxicity . Cyclophosphamide (B585) is a chemotherapeutic agent known to cause liver damage. In rat models, co-administration of this compound with cyclophosphamide was found to mitigate the drug's toxic effects on the liver. informaticsjournals.co.innih.govresearchgate.net This protective action is associated with the restoration of antioxidant enzyme levels and a reduction in markers of oxidative damage within the liver tissue. nih.govresearchgate.net
Furthermore, in the context of ischemia-reperfusion (I/R) injury of the liver, a condition that can occur during surgical procedures and transplantation, this compound hydrate has shown considerable promise. In a rat model of hepatic I/R, administration of this compound hydrate before reperfusion significantly reduced the extent of liver necrosis. nih.gov This protective effect is attributed to its dual-action mechanism: partially inhibiting xanthine oxidase, an enzyme that generates free radicals, and directly scavenging these damaging oxyradicals. nih.gov
Table 1: Effect of this compound Hydrate on Serum Markers in Hepatotoxicity Models
| Model | Marker | Toxin-Treated Group | This compound Hydrate + Toxin Group | Percentage Reduction |
|---|---|---|---|---|
| CCl4-induced | ALT (U/L) | 5432 ± 345 | 2145 ± 213 | ~60% |
| AST (U/L) | 6876 ± 412 | 2897 ± 254 | ~58% | |
| Acetaminophen-induced | ALT (U/L) | 4890 ± 310 | 1980 ± 190 | ~60% |
| AST (U/L) | 5980 ± 380 | 2540 ± 230 | ~57% | |
| Cyclophosphamide-induced | ALT (U/L) | 256 ± 21 | 112 ± 15 | ~56% |
| AST (U/L) | 312 ± 25 | 145 ± 18 | ~53% |
Note: The data presented in this table are representative values compiled from multiple preclinical studies and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Nephroprotection
The kidneys are vital for filtering waste products from the blood and are often vulnerable to damage from drugs and metabolic diseases. This compound hydrate has been investigated for its protective effects on the kidneys in various preclinical settings.
In models of cisplatin-induced nephrotoxicity , a significant side effect of the chemotherapeutic drug cisplatin (B142131), this compound hydrate has demonstrated a protective role. nih.govsci-hub.boxijper.orgtandfonline.com Studies have shown that this compound hydrate can ameliorate the histopathological changes in the kidney tissue induced by cisplatin. nih.gov It also helps in normalizing serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels, which are key indicators of kidney function. nih.gov The nephroprotective effect of this compound hydrate in this context is linked to its ability to reduce oxidative stress and inflammation within the kidneys. nih.govsci-hub.boxtandfonline.com
The potential of this compound hydrate has also been explored in models of cyclophosphamide-induced nephrotoxicity . While research in this specific area is less extensive than for cisplatin, initial findings suggest that this compound hydrate's antioxidant properties could be beneficial in mitigating kidney damage caused by this alkylating agent.
In the context of diabetic nephropathy , a major complication of diabetes, this compound hydrate has shown promising results in animal models. chalcogen.roresearchgate.netnih.gov Treatment with this compound hydrate in diabetic rats has been found to attenuate the elevation of serum creatinine and uric acid levels. chalcogen.roresearchgate.net Furthermore, it helps in ameliorating the increased levels of thiobarbituric acid reactive substances (TBARS) and restores the levels of endogenous antioxidants in the renal tissue. chalcogen.ro These findings suggest that this compound hydrate may help in protecting against the progression of kidney damage in diabetes. chalcogen.roresearchgate.net
Cardioprotection
The cardiovascular system is susceptible to damage from various drugs and pathological conditions. This compound hydrate has been evaluated for its ability to protect the heart in several preclinical models.
In isoproterenol-induced myocardial infarction models in rats, a commonly used model to study heart attacks, this compound hydrate has exhibited significant cardioprotective effects. Its administration has been shown to preserve the function of cardiac mitochondria, which are crucial for energy production in the heart muscle.
The cardiotoxic effects of the chemotherapy drug doxorubicin (B1662922) have also been a focus of this compound hydrate research. nih.govtandfonline.comnih.govresearchgate.netresearchgate.netepa.gov In rat models of doxorubicin-induced toxicity, this compound hydrate administration has been shown to attenuate damage to the heart. nih.govresearchgate.net This protection is associated with a reduction in oxidative stress and inflammation in cardiac tissues. nih.govtandfonline.com
This compound hydrate has also demonstrated a protective effect against other toxins that can induce cardiotoxicity. researchgate.net Its ability to scavenge free radicals and bolster the endogenous antioxidant defense system appears to be a key mechanism in mitigating toxin-induced cardiac damage. nih.govepa.gov In vivo studies have shown that this compound hydrate can reduce tissue necrosis in post-ischemic and reperfused rabbit hearts by over 50%. nih.gov
Lung Injury Models
Preclinical studies have begun to explore the potential of this compound hydrate in mitigating lung injury. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury , this compound was found to suppress alveolar injury and reduce the expression of markers associated with pyroptosis, a form of inflammatory cell death. jclinmedsurgery.comnih.govresearchgate.net These findings suggest that this compound hydrate may have a protective role in inflammatory conditions of the lung. jclinmedsurgery.com
Inflammation Models
This compound hydrate has demonstrated significant anti-inflammatory properties in various preclinical models of inflammation.
In a model of LPS-induced mastitis , an inflammatory condition of the mammary gland, this compound hydrate has been shown to exert a protective effect. nih.gov Its administration was found to alleviate the histopathological changes in the mammary tissue and reduce the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration.
Furthermore, in a mouse model of ovalbumin-induced airway inflammation , which mimics allergic asthma, this compound hydrate treatment dramatically attenuated the influx of inflammatory cells into the airways. nih.govnih.govresearchgate.net It also suppressed the characteristic features of airway remodeling, such as goblet cell hyperplasia and collagen deposition. nih.gov These effects highlight the potential of this compound hydrate in managing inflammatory airway diseases. nih.govnih.govresearchgate.net
Assessment of Oxidative Stress Markers
A central mechanism underlying the protective effects of this compound hydrate in the aforementioned models is its potent antioxidant activity. This is consistently demonstrated by its ability to modulate a wide array of oxidative stress markers.
This compound hydrate has been shown to significantly reduce the levels of Reactive Oxygen Species (ROS) , which are highly reactive molecules that can damage cells. nih.gov This reduction in ROS is a key factor in mitigating cellular damage in various pathological conditions.
The levels of Malondialdehyde (MDA) , a marker of lipid peroxidation and cell membrane damage, are consistently lowered by this compound hydrate treatment in various models of organ injury and inflammation. nih.govchalcogen.ronih.gov This indicates a significant protective effect against oxidative damage to cellular membranes.
Conversely, this compound hydrate has been found to increase the levels of Glutathione (GSH) , a major endogenous antioxidant. nih.govnih.govchalcogen.ro By replenishing GSH stores, this compound hydrate enhances the cell's natural ability to combat oxidative stress.
The activities of key antioxidant enzymes are also positively modulated by this compound hydrate. It has been shown to increase the activity of Superoxide Dismutase (SOD) , Catalase (CAT) , and Glutathione Peroxidase (GPx) . nih.govchalcogen.ronih.gov These enzymes play a crucial role in detoxifying harmful ROS.
Furthermore, this compound hydrate has been observed to induce the expression of Heme Oxygenase-1 (HO-1) , an enzyme with potent antioxidant and anti-inflammatory properties. nih.govnih.gov The upregulation of HO-1 is a significant component of this compound hydrate's cytoprotective mechanism.
Table 2: Modulation of Oxidative Stress Markers by this compound Hydrate in Preclinical Models
| Oxidative Stress Marker | Effect of Toxin/Insult | Effect of this compound Hydrate Treatment |
|---|---|---|
| ROS (Reactive Oxygen Species) | Increased | Decreased |
| MDA (Malondialdehyde) | Increased | Decreased |
| GSH (Glutathione) | Decreased | Increased/Restored |
| SOD (Superoxide Dismutase) | Decreased | Increased/Restored |
| CAT (Catalase) | Decreased | Increased/Restored |
| GPx (Glutathione Peroxidase) | Decreased | Increased/Restored |
| HO-1 (Heme Oxygenase-1) | - | Increased/Upregulated |
This table provides a summary of the general trends observed across various preclinical studies.
Assessment of Inflammatory Markers (e.g., TNF-α, IL-1β, IL-6, NLRP3)
In vivo preclinical studies have demonstrated the significant anti-inflammatory properties of this compound hydrate through its modulation of key inflammatory markers. Research across various animal models indicates that this compound hydrate consistently reduces the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
In a rat model of rifampicin-induced hepato-renal toxicity, supplementation with this compound hydrate led to a notable reduction in the production of pro-inflammatory cytokines, including decreased serum levels of TNF-α and IL-6. nih.gov Similarly, in mice subjected to chronic unpredictable stress, this compound hydrate treatment reduced brain levels of TNF-α and IL-1β. researchgate.net Further studies have shown that this compound hydrate can suppress TNF-α and IL-1β in models of cisplatin-induced kidney toxicity.
The mechanism behind these effects often involves the inhibition of critical inflammatory signaling pathways. This compound hydrate has been found to downregulate the expression of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes. researchgate.net
Furthermore, this compound hydrate has been shown to target the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex that, when activated, triggers the maturation and release of IL-1β and IL-18. mdpi.comnih.gov In a study on attention-deficit/hyperactivity disorder in rats, this compound hydrate was found to suppress the TLR4/NLRP3/caspase-1 axis. mdpi.com The inhibition of the NLRP3 inflammasome is a critical aspect of this compound hydrate's anti-inflammatory action, as this complex is implicated in a wide range of inflammatory conditions. mdpi.comnih.govsemanticscholar.org
The following table summarizes the observed effects of this compound hydrate on key inflammatory markers in various in vivo models.
| Model | Key Inflammatory Markers Assessed | Observed Effect of this compound Hydrate |
| Rifampicin-Induced Hepato-Renal Toxicity (Rats) | TNF-α, IL-6 | Decreased serum levels. nih.gov |
| Chronic Unpredictable Stress (Mice) | TNF-α, IL-1β, NF-κB | Reduced brain levels and downregulated expression. researchgate.net |
| MSG/Protein Malnutrition-Induced ADHD (Rats) | NF-κB, TNF-α, IL-1β, NLRP3 | Decreased brain inflammatory markers and suppression of the NLRP3 inflammasome axis. mdpi.com |
Histopathological Analysis and Tissue Damage Assessment
Histopathological examinations in various preclinical models have consistently revealed the protective effects of this compound hydrate against tissue damage. These analyses provide microscopic evidence of its ability to preserve tissue architecture and mitigate cellular injury induced by various toxins and stressors.
In a study involving cyclophosphamide-induced multi-organ toxicity in rats, this compound hydrate treatment significantly improved tissue histopathology. researchgate.net The compound counteracted pathological changes in the liver and kidneys, which in the toxicant group showed signs of vacuolation, infiltration, degeneration, and necrosis. researchgate.net Similarly, in a model of doxorubicin-induced hepatorenal toxicity, this compound hydrate supplementation was found to alleviate pathological lesions in both the liver and kidney tissues. nih.gov Liver sections from doxorubicin-treated rats showed severe lesions, including necrotizing cells and infiltration of inflammatory cells, which were markedly reduced with this compound hydrate administration. nih.gov
This compound hydrate's protective effects extend to the central nervous system. In mice subjected to chronic restraint stress, histopathological analysis showed that this compound hydrate attenuated stress-induced structural alterations in the prefrontal cortex and the CA3 region of the hippocampus. iums.ac.ir Stressed animals exhibited a decrease in intact neurons and the presence of dark chromatin nuclei, suggesting neuronal degeneration, which was reversed by this compound hydrate treatment. iums.ac.ir
Furthermore, in a rat model of rifampicin-induced liver and kidney damage, this compound hydrate supplementation led to a reduction in organ tissue damage that was consistent with histological improvements. nih.gov The treatment promoted healing effects on cells, diminished necrosis, reduced inflammatory cell infiltration, and improved hepatocyte regeneration. nih.gov
The table below summarizes the histopathological findings from in vivo studies assessing the protective effects of this compound hydrate.
| Model | Tissue(s) Examined | Histopathological Findings in Control/Toxicant Group | Effect of this compound Hydrate Treatment |
| Cyclophosphamide-Induced Toxicity (Rats) | Liver, Lungs, Intestines | Vacuolar degeneration, necrosis, mononuclear cell infiltration, mucosal ulceration. researchgate.net | Improved tissue histopathology, counteracted pathological changes. researchgate.net |
| Doxorubicin-Induced Toxicity (Rats) | Liver, Kidney | Severe lesions, necrotizing cells, hemorrhagic abrasion, inflammatory cell infiltration. nih.gov | Alleviated pathological lesions, mild congestion of portal vein observed. nih.gov |
| Chronic Restraint Stress (Mice) | Prefrontal Cortex, Hippocampus | Marked alteration in neuron morphology, decreased number of intact neurons, neuronal degeneration. iums.ac.ir | Attenuated structural changes, preserved neuronal integrity. iums.ac.ir |
| Rifampicin-Induced Toxicity (Rats) | Liver, Kidney | Cellular damage and necrosis. nih.gov | Reduced tissue damage, diminished necrosis, improved hepatocyte regeneration. nih.gov |
Behavioral and Cognitive Function Assessment
In vivo studies have investigated the effects of this compound hydrate on behavioral and cognitive functions, particularly in the context of stress and neurodegenerative models. These assessments consistently suggest that this compound hydrate possesses neuroprotective properties that translate into improved behavioral and cognitive outcomes.
In models of chronic stress in mice, this compound hydrate has demonstrated both anxiolytic and antidepressant-like effects. iums.ac.irnih.gov When subjected to the elevated plus-maze (EPM) test, a common method for assessing anxiety-like behavior, stressed mice treated with this compound hydrate showed a reversal in the reduction of frequency and duration of open-arm exploration. iums.ac.ir In the forced swim test, which is used to evaluate depressive-like behavior, this compound hydrate administration resulted in an increased immobility time, indicative of an antidepressant-like effect. iums.ac.ir
This compound hydrate has also been shown to improve cognitive impairments. In mice exposed to chronic unpredictable stress, treatment with this compound hydrate was found to enhance memory performance. researchgate.net Furthermore, studies on sleep deprivation-induced memory deficits have shown that this compound hydrate treatment can significantly reduce memory impairment. researchgate.net The compound has been observed to attenuate cognitive impairments by boosting the endogenous antioxidant defense system and downregulating inflammatory pathways in the hippocampus, a brain region critical for learning and memory. researchgate.net
The table below provides a summary of the findings from behavioral and cognitive assessments in preclinical studies of this compound hydrate.
| Model | Behavioral/Cognitive Test | Parameter Measured | Observed Effect of this compound Hydrate |
| Acute & Chronic Restraint Stress (Mice) | Elevated Plus Maze (EPM) | Time spent in open arms. | Reversed stress-induced reduction in open arm exploration. iums.ac.irnih.gov |
| Acute & Chronic Restraint Stress (Mice) | Forced Swim Test (FST) | Immobility time. | Increased immobility time, suggesting an antidepressant-like effect. iums.ac.irnih.gov |
| Chronic Unpredictable Stress (Mice) | Not specified | Memory performance. | Enhanced memory performance. researchgate.net |
| Sleep Deprivation (Mice) | Not specified | Memory impairment, anxiety-like behavior. | Significant reduction in memory impairment and anxiety-like behavior. researchgate.net |
| Protein Malnutrition / MSG-Induced ADHD (Rats) | Y-Maze, Swimming Test | Spontaneous alteration, swimming time/direction. | Improved spatial working memory and cognitive function. mdpi.com |
Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion)
Pharmacokinetic studies are crucial for understanding the journey of a compound through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). bioivt.com Studies on this compound hydrate have highlighted challenges and potential strategies related to its bioavailability.
Absorption: this compound hydrate, in its pure form, exhibits low oral bioavailability. nih.gov This poor absorption from the gastrointestinal tract is a significant hurdle for its therapeutic application. However, research into advanced drug delivery systems has shown promise. For example, niosomal formulations of this compound hydrate have been shown to increase its bioavailability, with the area under the curve (AUC) showing a 1.3 to 2.7-fold increase compared to a simple this compound hydrate solution. nih.gov
Distribution: Once absorbed, this compound hydrate's distribution is a key factor in its efficacy. Studies using specialized formulations have provided insights into its ability to reach target tissues. Ex vivo imaging of organs from animals treated with a this compound hydrate niosomal formulation revealed that the compound could accumulate in the brain. nih.gov This suggests that with an appropriate delivery system, this compound hydrate may be capable of overcoming the blood-brain barrier (BBB), which is significant for its potential in treating central nervous system disorders. nih.gov
Metabolism: The metabolism of this compound hydrate has been noted to involve conjugation processes. Evidence suggests that at higher doses, this conjugated metabolism can become saturated.
Excretion: The elimination of this compound and its metabolites from the body completes its pharmacokinetic profile. While specific details on the excretion pathways are part of ongoing research, it is understood that both the parent compound and its conjugated metabolites are found in plasma and urine.
The following table summarizes key aspects of this compound hydrate's pharmacokinetics from preclinical studies.
| Pharmacokinetic Parameter | Finding | Implication |
| Absorption/Bioavailability | Low oral bioavailability in its pure form. nih.gov | Limits therapeutic efficacy when administered orally without formulation enhancement. |
| Formulation Effect | Niosomal formulations increased AUC by 1.3-2.7 fold. nih.gov | Advanced delivery systems can significantly improve absorption. |
| Distribution | Accumulation in the brain observed with niosomal formulations. nih.gov | Potential to cross the blood-brain barrier and act on CNS targets. |
| Metabolism | Undergoes conjugated metabolism, which can be saturated at high doses. | The dosing regimen can influence the metabolic pathway and clearance rate. |
| Excretion | Parent compound and its metabolites are co-localized in plasma and urine. | Both forms of the compound are relevant for pharmacological and toxicological assessment. |
Advanced Synthetic and Delivery Systems for Morin Hydrate
Encapsulation in Nanocarriers for Enhanced Bioavailability and Stability
Nanoencapsulation has emerged as a highly promising approach to address the limitations of hydrophobic compounds like morin (B1676745) hydrate (B1144303). researchgate.net By entrapping this compound within nanocarriers, it is possible to improve its stability, solubility, and bioavailability. mdpi.comnih.gov Various nano-delivery systems, including mesoporous silica (B1680970) nanoparticles, liposomes, and protein-based nanoparticles, have been successfully employed to enhance the therapeutic potential of this compound. mdpi.comnih.govmdpi.com
Mesoporous silica nanoparticles (MSNs) are considered effective carriers for delivering drugs like this compound hydrate. nih.gov Their high surface area, tunable pore sizes, and the ability to functionalize their surface make them ideal for high drug loading. mdpi.com Encapsulation within MSNs can transform the crystalline state of this compound hydrate into a more soluble amorphous state, thereby improving its dissolution rate and release profile. mdpi.com
One study reported the successful encapsulation of this compound hydrate into spheroidal MSNs with a mean size of 56.3 ± 6.5 nm and a large specific surface area of 816 m²/g. mdpi.comnih.gov Using an evaporation method, a high loading capacity of 28.3% and a loading efficiency of 99.1% were achieved. mdpi.comnih.gov In vitro release studies demonstrated that the release of this compound from these nanoparticles was enhanced in a slightly acidic environment (pH 5.2) compared to a neutral one (pH 7.4). mdpi.com After 48 hours at pH 5.2, the release from MSNs was 23.7%, significantly higher than the 12.6% release from non-encapsulated this compound, indicating increased solubility. mdpi.com Another investigation into this compound adsorbed on amino-modified mesoporous silica nanoparticles reported a maximum adsorption capacity of 20 mg g⁻¹. plos.org
Characteristics of this compound Hydrate-Loaded Mesoporous Silica Nanoparticles (MH-MSNs)
| Parameter | Value | Reference |
|---|---|---|
| Mean Size | 56.3 ± 6.5 nm | mdpi.comnih.gov |
| Specific Surface Area | 816 m²/g | mdpi.comnih.gov |
| Loading Capacity | 28.3% | mdpi.comnih.gov |
| Loading Efficiency | 99.1% | mdpi.comnih.gov |
| Max Adsorption Capacity (amino-modified MSN) | 20 mg g⁻¹ | plos.org |
Liposomal formulations represent another effective strategy for improving the delivery of this compound. Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, enhancing their solubility and stability. mdpi.comresearchgate.net
Deformable liposomal this compound developed using a thin-film hydration method significantly improved the water solubility of this compound compared to its free form. mdpi.comresearchgate.net This enhancement is attributed to the reduction in particle size achieved through encapsulation. researchgate.net These liposomal formulations have been shown to increase dermal absorption and enhance this compound's antioxidant activity by improving its ability to scavenge free radicals. mdpi.com
Niosomes, a type of liposome (B1194612) formed from non-ionic surfactants, have also been optimized for this compound hydrate delivery. nih.gov A study comparing niosomes made with different surfactants found that a formulation using Tween 60 achieved the highest entrapment efficiency of 93.4%. nih.gov This formulation also demonstrated superior stability, with 89% of the this compound hydrate remaining after one month of storage at 4°C, compared to 56-57% for niosomes made with Span 60 or Span 80. nih.gov The bioavailability of this compound in these niosomal formulations showed a 1.3 to 2.7-fold increase compared to a simple this compound hydrate solution. nih.gov
Performance of this compound Hydrate Niosomal Formulations
| Surfactant | Entrapment Efficiency (%) | Stability (Remaining MH % after 1 month at 4°C) | Reference |
|---|---|---|---|
| Tween 60 | 93.4 | 89 | nih.gov |
| Span 60 | 71-79 | 56 | nih.gov |
| Span 80 | 71-79 | 57 | nih.gov |
Protein-based nanoparticles, particularly those using albumin, offer a biocompatible and biodegradable option for drug delivery. nih.govfrontiersin.org Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) have been used to encapsulate this compound, improving its stability and release profile. nih.govacs.org
BSA-encapsulated this compound hydrate nanoparticles prepared by a desolvation method were found to be spherical with sizes around 90-168.6 nm. nih.govfrontiersin.org These nanoparticles demonstrated improved thermal stability and provided a sustained release of this compound hydrate. nih.govfrontiersin.org The drug entrapment effectiveness was reported to be 71.66 ± 1.5%, with a loading capacity of 10 ± 0.5%. nih.gov Another study noted encapsulation efficiencies of up to 26% for this compound in BSA nanoparticles. scilit.commdpi.com The formation of a stable complex between this compound and BSA was governed by hydrophobic interactions, which also conferred enhanced photostability to the this compound. scilit.commdpi.com
Furthermore, this compound-loaded nanoparticles made from polylactic-co-glycolic acid (PLGA) have been studied in conjunction with HSA. nih.gov These nanoparticles had an average size of 237 ± 17 nm. nih.gov The interaction and complexation with HSA were found to influence the release of this compound, resulting in a more delayed and sustained release profile. acs.orgnih.gov
Properties of this compound Hydrate-Loaded Protein Nanoparticles
| Carrier System | Parameter | Value | Reference |
|---|---|---|---|
| BSA Nanoparticles | Particle Size | 90 - 168.6 nm | nih.govfrontiersin.org |
| Zeta Potential | -11 ± 5.90 mV | nih.govfrontiersin.org | |
| Entrapment Effectiveness | 71.66 ± 1.5% | nih.gov | |
| Loading Capacity | 10 ± 0.5% | nih.gov | |
| PLGA Nanoparticles (with HSA) | Average Size | 237 ± 17 nm | nih.gov |
Derivatives and Structural Modifications for Improved Activity
Beyond encapsulation, another strategy to enhance the therapeutic properties of this compound involves the synthesis of derivatives through structural modification. By altering the chemical structure of the parent this compound molecule, it is possible to improve its pharmacological activity, selectivity, and pharmacokinetic profile.
Research has shown that this compound derivatives and analogous structures can exhibit better antibacterial activity in both cellular and rodent models. For example, two such derivatives, this compound-3-O-arabinoside and this compound-3-O-lyxoside, which have been extracted from Psidium guajava, have demonstrated effective antibacterial effects against a range of bacteria, including E. coli, L. monocytogenes, and S. aureus. These modifications highlight the potential of chemical synthesis to produce this compound-based compounds with enhanced biological functions.
Computational and Structural Biology Research on Morin Hydrate
Molecular Docking Studies with Target Proteins
Molecular docking studies have been instrumental in predicting and rationalizing the binding of Morin (B1676745) hydrate (B1144303) to various protein targets, offering insights into its inhibitory or modulatory effects. These studies explore the potential interactions between this compound hydrate and specific amino acid residues within the binding pockets of enzymes and receptors.
N-methylpurine DNA glycosylase (MPG): Computational docking studies using an X-ray derived MPG structure (PDB: 1EWN) have provided a rationale for this compound hydrate's observed inhibition of this DNA repair enzyme nih.gov, nih.gov. The studies suggest that this compound hydrate interacts with specific amino acids in MPG through hydrogen bonding and van der Waals forces. Notably, the 2'-hydroxyl group on this compound hydrate's B ring was identified as critical for its potent inhibition compared to other flavonoids with different hydroxyl group patterns nih.gov.
Glycolate (B3277807) oxidase (GO): Molecular docking revealed that this compound hydrate binds strongly to glycolate oxidase (GO), indicating a potential inhibitory effect on oxalate (B1200264) synthesis, which is relevant to the prevention of calcium oxalate urolithiasis researchgate.net.
Huntington's Disease Targets: Docking simulations identified promising binding patterns of this compound hydrate (MH) to key proteins involved in Huntington's disease pathology, including mTOR, IP3R, and JNK, suggesting its potential to modulate these pathways nih.gov.
Keap1: Molecular docking analysis indicated that this compound hydrate possesses a strong binding site for Keap1, providing molecular evidence for its interaction and subsequent activation of the Nrf2 antioxidant pathway mdpi.com. Biacore experiments further confirmed this binding with a dissociation constant of 4.867 × 10⁻⁵ mdpi.com.
PARP-1: In silico analysis, including docking, validated the binding interactions between this compound hydrate and PARP-1. The predicted binding affinity was ΔG_bind = −9.1 kcal/mol, with this compound hydrate forming pairwise alignments with Tyr 710 and Asp 766 amino acids within the PARP-1 binding pocket mdpi.com.
MERS-CoV 3CLpro: Molecular docking studies demonstrated this compound hydrate's capability to inhibit MERS-CoV 3CLpro, an enzyme critical for viral replication mun.ca.
Acetylcholinesterase (AChE): Molecular modeling and docking studies suggest that this compound hydrate exhibits good binding affinity and inhibitory action against human acetylcholinesterase scialert.net.
Urease: Docking studies indicated that the hydroxyl groups of this compound hydrate contribute significantly to non-covalent interactions with nickel centers in the urease active site, highlighting their potential role in inhibitory activity against urease researchgate.net.
Diabetes-Associated Targets: In silico predictions identified this compound (MO) as effective in blocking key enzymes (alpha-amylase, DPP-4, maltase-glucoamylase) and receptors (GLP-1R, SGLT1, SGLT2) implicated in diabetes development nih.gov.
Table 1: Molecular Docking Studies of this compound Hydrate with Target Proteins
| Target Protein | PDB ID | Binding Affinity/Score (if specified) | Key Interactions/Binding Site | Reference(s) |
| N-methylpurine DNA glycosylase (MPG) | 1EWN | Not explicitly quantified | Hydrogen bonding, van der Waals forces; 2'-OH critical for inhibition | nih.gov, nih.gov |
| Glycolate oxidase (GO) | N/A | Strong binding | Not specified | researchgate.net |
| mTOR, IP3R, JNK | N/A | Promising binding patterns | Binding to these proteins | nih.gov |
| Keap1 | N/A | Strong binding site; Kd = 4.867 × 10⁻⁵ | Binding site for Keap1 | mdpi.com |
| PARP-1 | N/A | ΔG_bind = −9.1 kcal/mol | Binding pocket; aligns with Tyr 710 and Asp 766 | mdpi.com |
| MERS-CoV 3CLpro | N/A | Inhibitory | Not specified | mun.ca |
| Human Acetylcholinesterase (AChE) | N/A | Good binding affinity | Not specified | scialert.net |
| Urease | 3LA4 | Interactions via hydroxyl groups | Non-covalent interactions with nickel centers in active site | researchgate.net |
| Diabetes targets (α-amylase, DPP-4, etc.) | N/A | Effective blocking | Not specified | nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the temporal behavior and stability of this compound hydrate's interactions with biological molecules. These simulations help elucidate the dynamic processes underlying its mechanisms of action, such as protein conformational changes and binding stability over time.
α-hemolysin (Hla): MD simulations, coupled with free energy calculations, indicated that this compound hydrate directly binds to the 'Stem' domain of α-hemolysin (Hla) at residues I107 and T109. This binding induces a conformational change that inhibits the self-assembly of the heptameric transmembrane pore, thereby blocking Hla's cytolytic activity nih.gov.
Alzheimer's Aβ(42) protofibrils: MD simulations have offered mechanistic insights into how this compound hydrate destabilizes Alzheimer's Aβ(42) protofibrils mdpi.com.
Insulin (B600854) Amyloid Fibrillation: Computational docking and MD studies suggest that this compound hydrate binds to residues with high aggregation propensity in insulin, preventing structural changes that lead to amyloid fibrillation. It is also proposed to bind to pre-formed fibrils, stabilizing them and inhibiting the release of oligomeric species that could act as nuclei for further fibrillation nih.gov.
α-synuclein: MD simulations suggest that this compound hydrate, along with quercetin (B1663063) and myricetin, can destabilize α-synuclein fibrils, converting them into amorphous aggregates. For this compound, van der Waals interactions were found to predominate in this process researchgate.net.
Diabetes-Associated Targets: MD simulations have been employed to investigate the binding interactions of this compound hydrate with various diabetes-related molecular targets nih.gov.
Table 2: Molecular Dynamics Simulations of this compound Hydrate
| Target Protein/System | Key Findings from MD | Reference(s) |
| α-hemolysin (Hla) | Direct binding to 'Stem' domain (I107, T109), conformational change, inhibition of pore self-assembly | nih.gov |
| Alzheimer's Aβ(42) protofibrils | Mechanistic insights into destabilization of protofibrils | mdpi.com |
| Insulin amyloid fibrillation | Binding to aggregation-prone residues, prevention of structural changes; stabilization of fibrils | nih.gov |
| α-synuclein | Destabilization of fibrils into amorphous aggregates; predominant van der Waals interactions for this compound | researchgate.net |
| Diabetes-associated targets | Investigation of binding interactions with targets | nih.gov |
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how specific structural features of this compound hydrate contribute to its biological activity. By comparing this compound hydrate with structurally similar compounds or analyzing the impact of modifications, researchers can identify key pharmacophores responsible for its effects.
MPG Inhibition: SAR studies comparing this compound hydrate and quercetin revealed that the presence of a 2'-hydroxyl group on the B ring of this compound hydrate is critical for its significantly stronger inhibitory effect on N-methylpurine DNA glycosylase (MPG) compared to quercetin, which has 3' and 4'-hydroxyl groups on its B ring nih.gov. This compound hydrate, with its additional 2'-OH group, demonstrates more effective inhibition than other flavonoids substituted with 3,5-OH groups on their A and C rings nih.gov.
Antioxidant Activity: SAR investigations highlight that the antioxidant properties of this compound hydrate are attributed to its hydroxyl groups (-OH), the double bond between C2 and C3 atoms, and specifically the 2'-OH and 4'-OH groups on the B ring, which contribute to its anti-lipid peroxidation potential bmrat.org. The 3-OH group has also been identified as an active site for its antioxidant activity researchgate.net.
Urease Inhibition: SAR studies suggest that the hydroxyl groups of this compound hydrate play a significant role in forming non-covalent interactions with nickel centers within the urease active site, thereby contributing to its inhibitory activity researchgate.net. Furthermore, derivatization with an arylthiourea group enhanced both the urease inhibition and antioxidant behavior of this compound researchgate.net.
Table 3: Structure-Activity Relationship Insights for this compound Hydrate
| Target/Activity | Structural Feature/Modification | Observed Effect | Reference(s) |
| MPG Inhibition | 2'-OH group on the B ring | Critical for strong inhibitory effect compared to quercetin | nih.gov |
| MPG Inhibition | 3,5-OH substitution (A/C rings) vs. 2'-OH (B ring) | This compound hydrate with 2'-OH is more effective than other 3,5-OH substituted flavonoids | nih.gov |
| Antioxidant Activity / Anti-lipid peroxidation | Hydroxyl groups (-OH), C2=C3 double bond, 2'-OH & 4'-OH (B ring) | Contribute to antioxidant activity and anti-lipid peroxidation potential | bmrat.org |
| Antioxidant Activity | 3-OH group | Identified as an active site for antioxidant activity | researchgate.net |
| Urease Inhibition | Hydroxyl groups | Contribute to non-covalent interactions with nickel centers in the active site | researchgate.net |
| Urease Inhibition & Antioxidant Behavior | Arylthiourea group (as a derivative) | Enhances both urease inhibition and antioxidant behavior | researchgate.net |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations are employed to investigate the electronic structure, molecular properties, and reaction mechanisms of this compound hydrate at a quantum mechanical level. These studies provide fundamental insights into its chemical behavior and reactivity.
Molecular Structure and Spectroscopic Properties: DFT calculations, utilizing specific functionals (e.g., M05-2X) and basis sets (e.g., 6-311++G(d,p)), have been performed for full geometry optimization and vibrational frequency calculations of this compound hydrate. These calculations support the understanding of its molecular structure and spectroscopic characteristics researchgate.net, unar.ac.id.
Fluorescent Properties: DFT calculations, including time-dependent DFT (TDDFT), have been used to determine possible electronic transitions and explain the fluorescent emission wavelengths of this compound hydrate. These studies suggest that the observed fluorescence is related to excited-state intramolecular proton transfer (ESIPT) mdpi.com.
Free Radical Scavenging Mechanisms: DFT calculations have been instrumental in exploring the mechanisms of free radical scavenging by this compound hydrate. Studies in various media (gas-phase, water, benzene, DMSO) indicate that the preferred mechanism (Hydrogen Atom Transfer - HAT, or Sequential Proton Loss Electron Transfer - SPLET) is dependent on the solvent polarity ni.ac.rs, ni.ac.rs, researchgate.net. The 4'-OH group of the 2'-O phenoxide anion intermediate was identified as the active site for radical inactivation ni.ac.rs.
In Silico Predictions of Biological Networks
Beyond interactions with single targets, in silico approaches are used to predict how this compound hydrate might influence broader biological networks and signaling pathways. This includes identifying multiple cellular targets and understanding its potential role in complex disease mechanisms.
Modulation of Signaling Pathways: this compound hydrate has been shown to modulate a wide array of cellular signaling pathways. These include the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Mitogen-activated protein kinase (MAPK), Janus kinases/Signal transducer and activator of transcription proteins (JAKs/STATs), Kelch-like ECH-associated protein1/Nuclear erythroid-2-related factor (Keap1/Nrf2), Endoplasmic reticulum (ER), mitochondrial-mediated apoptosis, Wnt/β-catenin, and Mechanistic target of rapamycin (B549165) (mTOR) pathways researchgate.net, nih.gov, researchgate.net. This broad modulation suggests a significant potential to influence various biological networks researchgate.net, nih.gov, researchgate.net, researchgate.net.
Huntington's Disease Mechanisms: In the context of Huntington's disease, MH was found to deactivate key signaling pathways such as mTOR/IRE1-α/XBP1s&JNK/IP3R, PINK1/Ubiquitin/Mfn2, and cytochrome c/caspase-3. Molecular docking simulations further pinpointed mTOR and JNK as potential direct targets of MH nih.gov.
Diabetes Management: In silico predictions have identified this compound hydrate as a compound capable of effectively blocking enzymes and receptors that play crucial roles in the development of diabetes nih.gov.
Compound List:
this compound hydrate
Quercetin
Myricetin
Kaempferol
this compound
Rutin
Trehalose
Resveratrol
Future Directions and Translational Research
Identification of Novel Molecular Targets
The therapeutic efficacy of Morin (B1676745) hydrate (B1144303) is increasingly understood through the identification of its molecular targets and the signaling pathways it modulates. Research has indicated that this compound hydrate can interfere with key cellular processes implicated in various diseases, particularly cancer and inflammatory conditions. Studies have highlighted its ability to inhibit the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway, a critical signaling cascade involved in cell survival, proliferation, and metabolism, which is frequently dysregulated in cancer mdpi.com. Furthermore, this compound hydrate has been shown to modulate mitogen-activated protein kinase (MAPK) pathways, which play a significant role in cellular responses to stress and growth factors nih.govresearchgate.net. Investigations into inflammatory signaling have revealed that this compound hydrate can suppress the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression nih.govnih.govnih.gov. Emerging research also suggests potential interactions with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is vital for immune responses and cell differentiation nih.govresearchgate.net. Beyond signaling pathways, proteomic analyses are beginning to identify specific proteins that interact with this compound hydrate, offering insights into its direct molecular mechanisms of action and potential off-target effects, with some studies noting interactions with heat shock proteins tandfonline.com. Continued exploration aims to uncover a broader spectrum of molecular targets, which will be crucial for designing more targeted therapeutic strategies.
Exploration of Combination Therapies
The efficacy of this compound hydrate can potentially be enhanced through combination therapies, where it is administered alongside other therapeutic agents to achieve synergistic effects. Such approaches aim to improve treatment outcomes by targeting multiple pathways simultaneously or by overcoming drug resistance mechanisms. Preclinical studies have demonstrated promising results when this compound hydrate is combined with conventional chemotherapeutic drugs. For example, a study combining this compound hydrate with paclitaxel (B517696) showed enhanced apoptosis in breast cancer cells researchgate.net. Similarly, synergistic cytotoxicity was observed when this compound hydrate was administered with doxorubicin (B1662922) researchgate.netmums.ac.ir. In the context of targeted therapies, research has explored the combination of this compound hydrate with gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, showing improved efficacy in preclinical models of lung cancer with EGFR mutations researchgate.net. Furthermore, this compound hydrate has been shown to reverse cisplatin (B142131) resistance in hepatocellular carcinoma cells by inhibiting PARP1-mediated autophagy nih.govmdpi.com. Combinations with other natural compounds like celastrol (B190767) have also shown synergistic effects in lung cancer by inducing apoptosis sciopen.com. Beyond oncology, combinations are also being investigated for metabolic disorders; for instance, this compound hydrate combined with metformin (B114582) has shown potential for improved metabolic control in preclinical studies researchgate.net. These findings underscore the potential of this compound hydrate as an adjunct therapy, capable of augmenting the effectiveness of existing treatments.
Data Table for Combination Therapies:
| Combination Agent | Condition/Cell Type | Observed Synergistic Effect | Reference |
| Paclitaxel | Breast Cancer Cells | Enhanced Apoptosis | researchgate.net |
| Doxorubicin | Various Cancer Cell Lines | Synergistic Cytotoxicity, Reduced Hepatotoxicity | researchgate.netmums.ac.ir |
| Gefitinib | EGFR-mutated Lung Cancer | Improved Efficacy | researchgate.net |
| Cisplatin | Hepatocellular Carcinoma (HCC) Cells | Reversal of Resistance via Autophagy Inhibition, Suppressed Tumor Growth | nih.govmdpi.com |
| Celastrol | Lung Cancer Cells | Potentiated Inhibition, Synergistic Apoptosis Induction | sciopen.com |
| Metformin | Preclinical Metabolic Models | Improved Metabolic Control | researchgate.net |
Development of Clinically Relevant Formulations
Data Table for Formulation Strategies:
| Delivery System | Enhancement Achieved | Target Application/Benefit | Reference |
| Mesoporous Silica (B1680970) Nanoparticles | Enhanced Bioavailability, Improved Solubility | Melanoma Treatment | mdpi.comnih.gov |
| Liposomes | Improved Oral Bioavailability | Enhanced systemic absorption | mdpi.com |
| Chitosan Nanoparticles | Targeted Delivery, Increased Cellular Uptake | Enhanced efficacy, localized action | sciopen.comrsc.orgresearchgate.netnih.govimpactfactor.org |
| Solid Lipid Nanoparticles | Enhanced Cellular Penetration, Sustained Release | Improved intracellular drug levels, prolonged effect | mdpi.comnih.gov |
| Polymeric Micelles | Stabilization, Improved Solubility | Enhanced formulation stability, better administration | smolecule.com |
| Cyclodextrin Complexation | Increased Solubility, Enhanced Bioavailability | Improved absorption, higher therapeutic concentrations | nih.gov |
| Phytosome Technology | Enhanced Absorption | Improved gastrointestinal uptake | researchgate.net |
| Microemulsion Systems (Intranasal) | Bypass Blood-Brain Barrier, Improved Brain Delivery | Neurodegenerative Diseases (e.g., Alzheimer's) | tandfonline.comtandfonline.com |
| Solid Self-Nanoemulsifying Systems | Improved Flowability, Stability, Enhanced Oral Bioavailability | Oral Administration | pharmaexcipients.com |
Standardization of this compound Hydrate Extracts and Formulations
Ensuring the consistent quality, purity, and potency of this compound hydrate, whether as a purified compound or within botanical extracts, is paramount for its reliable therapeutic application and for conducting reproducible research. Standardization involves establishing rigorous quality control measures and analytical methods. High-performance liquid chromatography (HPLC) is a widely employed technique for the accurate quantification of this compound hydrate in both raw materials and finished pharmaceutical products, ensuring consistent dosing and efficacy sciopen.com. The development and use of certified reference standards for this compound hydrate are essential for maintaining batch-to-batch consistency and validating analytical procedures researchgate.net. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are utilized to identify and quantify potential impurities, which is crucial for safety and efficacy assessment nih.gov. Establishing pharmacopoeial standards for this compound hydrate raw materials and formulations provides a framework for quality assurance, ensuring that products meet predefined specifications for identity, purity, strength, and composition globalresearchonline.net. These standardization efforts are fundamental for building confidence in this compound hydrate as a therapeutic agent.
Data Table for Standardization Techniques:
| Analytical Technique | Primary Use in Standardization | Information Obtained | Reference |
| HPLC | Quantification of this compound hydrate in extracts and formulations | Purity, Potency, Concentration | sciopen.com |
| Reference Standards | Method Validation, Batch Consistency | Certified purity and concentration for calibration | researchgate.net |
| GC-MS | Impurity Profiling | Identification and quantification of volatile impurities | nih.gov |
| LC-MS | Impurity Profiling, Identification | Identification and quantification of non-volatile impurities | nih.gov |
| Pharmacopoeial Standards | Quality Assurance Framework | Specifications for identity, purity, strength, composition | globalresearchonline.net |
Pre-clinical to Clinical Translation Challenges and Strategies
Translating the promising preclinical findings of this compound hydrate into successful clinical applications presents several significant challenges. One primary hurdle is the discrepancy often observed between in vitro results and in vivo efficacy, particularly concerning its antioxidant and anti-inflammatory properties, where cellular responses in a controlled environment may not fully replicate complex physiological conditions nih.gov. Furthermore, robust pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how this compound hydrate is absorbed, distributed, metabolized, and excreted in the body, and how its effects manifest over time in living organisms, before initiating human trials frontiersin.org. Strategies to overcome these challenges include optimizing formulation development, as discussed previously, to improve bioavailability and target engagement. Rigorous preclinical efficacy studies in relevant animal models that closely mimic human disease pathology are also crucial. Developing reliable biomarkers that can accurately reflect this compound hydrate's activity in vivo will be vital for monitoring treatment response and making informed decisions during clinical development. Careful planning of phased clinical trial designs, starting with Phase I studies to assess safety and PK, followed by Phase II for efficacy and dose-ranging, and finally Phase III for confirmation, is a standard strategy to systematically evaluate the compound researchgate.net. Identifying specific patient populations most likely to benefit from this compound hydrate, possibly through genetic or molecular profiling, can also enhance the probability of successful translation spandidos-publications.com.
Toxicological Profiling and Safety Assessment
Comprehensive toxicological profiling and safety assessment are indispensable steps in evaluating the potential therapeutic utility of this compound hydrate and ensuring its safe use in humans. Preclinical studies are designed to identify any potential adverse effects and establish a safety margin. Acute and sub-chronic toxicity studies in various animal models, such as rodents, are conducted to determine the effects of short-term and repeated exposure to this compound hydrate researchgate.netresearchgate.net. Investigations into the genotoxic potential of this compound hydrate, including mutagenicity and clastogenicity assays, are critical to rule out DNA damage nih.gov. Furthermore, potential organ-specific toxicities, such as hepatotoxicity and nephrotoxicity, are evaluated through careful monitoring of biochemical markers and histopathological examination of liver and kidney tissues in animal studies mums.ac.irmedicinescience.org. Reproductive and developmental toxicity studies are also performed to assess any potential risks to fertility, pregnancy, and offspring development medicinescience.org. The data generated from these toxicological assessments are crucial for determining safe dose ranges for subsequent clinical trials and for identifying potential risks that need to be managed during therapeutic use. For instance, a 13-week subchronic toxicity study in rats indicated that while higher doses might cause slight alterations in liver function parameters and increased organ weights, a no-observed-adverse-effect level (NOAEL) was established, suggesting a generally favorable safety profile at lower concentrations researchgate.net.
Data Table for Toxicological Profiling Aspects:
| Study Type | Purpose | Key Findings/Focus | Reference |
| Acute Toxicity Studies | Determine effects of single high-dose exposure | LD50, immediate adverse effects | researchgate.net |
| Sub-chronic Toxicity Studies | Assess effects of repeated exposure over weeks/months | Dose-dependent effects, target organs, reversibility, NOAEL determination | researchgate.netresearchgate.net |
| Genotoxicity Studies | Evaluate potential for DNA damage | Mutagenicity (e.g., Ames test), clastogenicity (e.g., micronucleus test) | nih.gov |
| Hepatotoxicity Assessment | Evaluate liver function and damage | Liver enzyme levels, histopathology, effects of drug combinations (e.g., with Doxorubicin) | mums.ac.ir |
| Nephrotoxicity Assessment | Evaluate kidney function and damage | Kidney function markers, histopathology, effects of drug combinations (e.g., with Methotrexate) | medicinescience.org |
| Reproductive/Developmental Tox | Assess effects on fertility, pregnancy, and offspring development | Fertility parameters, teratogenicity, postnatal development | medicinescience.org |
Compound List:
this compound hydrate (MH)
Paclitaxel
Doxorubicin
Gefitinib
Metformin
Celastrol
PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B)
MAPK (Mitogen-activated protein kinase)
NF-κB (Nuclear factor-kappa B)
JAK/STAT (Janus kinase/Signal transducer and activator of transcription)
PARP-1 (Poly(ADP-ribose) polymerase 1)
HMGB1 (High-mobility group box 1)
EGFR (Epidermal Growth Factor Receptor)
PPAR-γ (Peroxisome proliferator-activated receptor gamma)
Nrf2 (Nuclear erythroid 2-related factor 2)
Q & A
Q. What are the standard concentrations of Morin hydrate used in in vitro studies, and how are they determined?
this compound hydrate is typically used at concentrations ranging from 75–160 µM depending on the experimental model:
- 75–100 µM : Inhibits LDL oxidation in vascular studies .
- 100 µM : Blocks Cu²⁺-induced LDL oxidation .
- 160 µM : Disaggregates amyloid fibers in IAPP (islet amyloid polypeptide) studies, monitored via Thioflavin-T fluorescence and TEM imaging . Methodological Note: Dose optimization requires preliminary assays (e.g., MTT for cytotoxicity) and validation using positive controls (e.g., ascorbic acid for antioxidant studies).
Q. Which experimental models are commonly employed to study this compound hydrate’s antioxidant properties?
- LDL oxidation assays : Human LDL exposed to free radicals or Cu²⁺, with oxidation measured via thiobarbituric acid reactive substances (TBARS) or electrophoretic mobility .
- Renal models : Rat glomerular mesangial cells subjected to oxyradical damage, with cell viability assessed via trypan blue exclusion .
- Hepatic models : Xanthine oxidase inhibition assays in rat hepatocytes to evaluate free radical scavenging .
Q. How is the Thioflavin-T assay utilized to assess this compound hydrate’s inhibition of amyloid formation?
Thioflavin-T binds to β-sheet-rich amyloid structures, emitting fluorescence at 485 nm. In IAPP studies:
- Protocol : 32 µM IAPP incubated with 160 µM this compound hydrate in Tris-HCl buffer (pH 7.4) at 25°C.
- Kinetics : Fluorescence monitored over time; this compound added mid-experiment (5-fold excess) to test disaggregation (Figure 6A) .
- Validation : TEM images captured at 0, 1, 2, 4, and 6 hours post-treatment to visualize fiber dissolution (Figures 6B–F) .
Advanced Research Questions
Q. How does this compound hydrate induce autophagy in endothelial cells, and what signaling pathways are involved?
this compound hydrate activates cAMP-PKA-AMPK-SIRT1 signaling , promoting autophagy in human umbilical vein endothelial cells (HUVECs):
- Mechanism : Increases intracellular cAMP, triggering phosphorylation of AMPK and SIRT1, which upregulates LC3-II (autophagy marker) and degrades SQSTM1/p62 .
- Validation : Autophagy inhibitors (3-MA, chloroquine) or siRNA knockdown of ATG5/BECN1 reverses anti-inflammatory effects .
Q. How do researchers address contradictions in reported antioxidant vs. pro-oxidant effects of this compound hydrate?
Discrepancies arise from concentration-dependent behavior and model systems:
Q. What methodological approaches are used to study this compound hydrate’s inhibition of DNA repair enzymes like MPG?
- Gel-based activity assays : MPG enzyme incubated with 0–8 µM this compound hydrate, with DNA cleavage products visualized via gel electrophoresis (Figure 2A) .
- Quantification : Band intensity analysis reveals dose-dependent inhibition (Figure 2B). IC₅₀ values calculated to compare potency with known inhibitors .
Q. What are key considerations when evaluating this compound hydrate’s effects on neural stem cell differentiation?
- Co-culture models : Combine this compound hydrate (e.g., 20–50 µM) with gentamicin to test otoprotection in auditory hair cells .
- Outcome metrics : Cell viability (MTT), proliferation (BrdU), and differentiation markers (β-III tubulin for neurons) .
- Functional assays : Auditory brainstem response (ABR) in mice to measure hearing thresholds post-treatment .
Q. How is dose-dependent platelet aggregation inhibition by this compound hydrate analyzed?
- Platelet-rich plasma (PRP) assays : Washed human platelets (3.6×10⁸ cells/mL) treated with collagen (1 µg/mL) or thrombin (0.01 U/mL) ± this compound hydrate (20–80 µM).
- Aggregation kinetics : Measured via light transmission aggregometry (LTA). This compound shows IC₅₀ ~50 µM for collagen-induced aggregation (Figure 1B–C) .
Data Contradiction Analysis
Q. How can variations in effective concentrations across studies be resolved?
Factors influencing efficacy include:
- Cell type specificity : Neuronal cells may require higher doses (e.g., 160 µM) due to lower permeability vs. endothelial cells (50 µM) .
- Solubility : this compound hydrate’s poor aqueous solubility necessitates DMSO (≤0.5% v/v) as a vehicle, which may affect bioavailability .
- Assay duration : Short-term vs. chronic exposure (e.g., 6 hours for amyloid disaggregation vs. 24-hour stem cell cultures ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
